The table below summarizes the core technical information for PF-AKT400.
| Property | Description |
|---|---|
| Chemical Name | N-{[(3S)-3-amino-1-{5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl]methyl}-2,4-difluorobenzamide [1] |
| CAS Number | 1004990-28-6 [1] [2] [3] |
| Molecular Formula | C₂₀H₂₂F₂N₆O [1] [2] [3] |
| Molecular Weight | 400.43 g/mol [1] [2] [3] |
| Mechanism | ATP-competitive Akt inhibitor [2] [3] |
| Primary Target (IC₅₀) | PKBα/Akt1 (0.5 nM) [1] [2] |
| Selectivity | ~900-fold greater for PKBα than PKA (IC₅₀ = 450 nM) [1] [2] |
This compound functions by competing with ATP for binding to the Akt kinase, thereby preventing Akt's phosphorylation and activation [2] [3]. This inhibition is crucial because the Akt signaling pathway is a central regulator of cellular processes including cell survival, growth, and proliferation [4] [5] [6]. The following diagram illustrates the signaling pathway and the point of inhibition.
The pathway is initiated when extracellular signals activate Receptor Tyrosine Kinases (RTKs), leading to PI3K activation. PI3K phosphorylates the lipid PIP₂ to generate PIP₃, which recruits inactive Akt to the plasma membrane. Akt is then fully activated by phosphorylation at two key sites: Thr308 by PDK1 and Ser473 by mTORC2. Active Akt promotes cell survival and growth. This compound exerts its effect by directly binding to and inhibiting Akt [4] [5] [6]. The tumor suppressor PTEN acts as a key negative regulator of this pathway by dephosphorylating PIP₃ back to PIP₂ [4] [5].
This compound has demonstrated significant efficacy in both cellular and animal models, as summarized below.
| Model System | Assay / Readout | Result / Value |
|---|---|---|
| In Vitro (Cellular) | Inhibition of Akt1-mediated GSK3α phosphorylation (U87 cells) | IC₅₀ = 310 nM [1] [2] |
| Reduction of phospho-S6 (p-S6) | EC₅₀ = 110 nM [1] [2] | |
| Induction of Akt hyperphosphorylation | EC₅₀ = 216 nM [1] [2] | |
| In Vivo (Mouse Xenograft) | Tumor Growth Inhibition (TGI) in PC3 prostate cancer (100 mg/kg, b.i.d., 10 days) | 75% TGI [1] [2] |
| TGI in Colo205 colorectal cancer (150 mg/kg, b.i.d., 10 days) | 60% TGI [1] [2] | |
| Combination with Rapamycin in PC3 model (75 mg/kg this compound + 10 mg/kg Rapamycin) | 98% TGI [1] [2] |
The synergistic effect observed in the combination therapy with Rapamycin highlights a potent strategy for targeting complex cancer signaling networks [1] [2].
For researchers aiming to utilize this compound, here are key methodological details.
This compound serves as a critical tool compound in biomedical research with several key applications:
The table below summarizes the core technical data for PF-AKT400, an ATP-competitive Akt inhibitor [1] [2].
| Property | Details |
|---|---|
| CAS Number | 1004990-28-6 [1] [2] |
| Molecular Formula | C₂₀H₂₂F₂N₆O [1] [2] |
| Molecular Weight | 400.43 g/mol [1] [2] |
| Purity | ≥ 98% (by HPLC) [1] [2] |
| Short-Term Storage | 0°C (for 3 years as a powder) [1] |
| Long-Term Storage | -20°C (for 3 years as a powder) [1] [2] |
| Solubility | ≥ 100 mg/mL in DMSO (hygroscopic) [1] |
| In Solvent (Stock Solution) | -80°C for 2 years; -20°C for 1 year [1] |
Based on the available data, here are the recommended handling and preparation procedures:
This compound is a broadly selective, potent, ATP-competitive inhibitor of Akt (PKBα), with an IC₅₀ of 0.5 nM and over 900-fold selectivity for Akt over PKA [1]. The PI3K/Akt signaling pathway is a central research focus.
The following diagram illustrates the signaling pathway involving Akt and the points of inhibition for these research tools:
This diagram shows the PI3K/Akt/Nrf2 signaling axis and where common research inhibitors act. Using this compound and other inhibitors helps confirm the role of this pathway in cellular responses to oxidative stress [3] [4].
PF-AKT400 functions as a potent, ATP-competitive Akt inhibitor [1]. It binds to the kinase domain of Akt, preventing it from phosphorylating its downstream substrates. The table below summarizes its key characteristics:
| Characteristic | Description |
|---|---|
| Primary Target | AKT (Protein Kinase B, PKB), specifically PKBα (Akt1) [1] |
| Mechanism | ATP-competitive inhibitor [1] |
| Selectivity | ∼900-fold greater selectivity for PKBα over PKA [1] |
| Reported IC₅₀ for PKBα | 0.5 nM (cell-free assay) [1] |
| Cellular IC₅₀ (p-GSK-3α) | 310 nM (in U-87MG human glioblastoma cells) [1] |
The following table consolidates key quantitative data from cellular and in vivo studies:
| Data Type | Experimental Context | Value / Outcome | Description |
|---|---|---|---|
| Cellular Activity (EC₅₀/IC₅₀) | U-87MG cells / p-GSK-3α inhibition [1] | IC₅₀ = 310 nM | Inhibition of Akt1-mediated phosphorylation |
| Cellular Activity (EC₅₀) | Cellular assay / p-S6 reduction [1] | EC₅₀ = 110 nM | Reduction of S6 phosphorylation, a downstream marker |
| Cellular Activity (EC₅₀) | Cellular assay / Akt hyperphosphorylation [1] | EC₅₀ = 216 nM | Increase in Akt phosphorylation (a common feedback mechanism) |
| *In Vivo* Efficacy (TGI) | PC3 xenograft / 100 mg/kg b.i.d., 10 days [1] | 75% TGI | Tumor Growth Inhibition |
| *In Vivo* Efficacy (TGI) | Colo205 xenograft / 150 mg/kg b.i.d., 10 days [1] | 60% TGI | Tumor Growth Inhibition |
| *In Vivo* Efficacy (TGI) | PC3 xenograft / Combo with Rapamycin [1] | 98% TGI | Tumor Growth Inhibition with combination therapy |
This protocol measures the inhibition of Akt-mediated GSK3α phosphorylation in U-87MG cells [1].
This describes a typical xenograft study to evaluate tumor growth inhibition [1].
To understand this compound's action, it's crucial to know the pathway it disrupts. The PI3K-Akt pathway is a major signal transduction cascade that promotes cell survival, growth, and proliferation [2]. The diagram below illustrates this pathway and the inhibitory action of this compound.
The PI3K-AKT signaling pathway and its inhibition by this compound. The inhibitor directly blocks the activity of activated Akt, preventing its pro-survival signals.
The table below summarizes the core characteristics of PF-AKT400:
| Property | Description |
|---|---|
| Chemical Name | This compound (Synonyms: AKT protein kinase inhibitor) [1] |
| Molecular Formula | C₂₀H₂₂F₂N₆O [1] [2] |
| Molecular Weight | 400.43 g/mol [1] [2] |
| CAS Number | 1004990-28-6 [1] [2] |
| Mechanism of Action | Broadly selective, potent, ATP-competitive Akt inhibitor [1] |
| Primary Target | Akt (Protein Kinase B, PKB) [2] |
This table presents the key quantitative biological and in vivo efficacy data for this compound:
| Data Category | Parameter | Value | Description / Context |
|---|---|---|---|
| In Vitro Activity | PKBα (Akt1) IC₅₀ | 0.5 nM | Potent inhibition of the primary isoform [1]. |
| PKA Selectivity | 450 nM (IC₅₀) | Demonstrates ~900-fold selectivity for Akt1 over PKA [1]. | |
| Cellular IC₅₀ (U-87MG) | 0.31 µM | Inhibition of Akt1-mediated GSK3alpha phosphorylation in human U87 cells [1]. | |
| Phospho-S6 Reduction (EC₅₀) | 110 nM | Estimated free concentration for phospho-S6 reduction in cellular assays [1]. | |
| Akt Hyperphosphorylation (EC₅₀) | 216 nM | Estimated free concentration for Akt hyperphosphorylation [1]. | |
| In Vivo Efficacy | PC3 Xenograft (TGI) | 75% | Tumor Growth Inhibition at 100 mg/kg (b.i.d., 10 days) [1]. |
| Colo205 Xenograft (TGI) | 60% | Tumor Growth Inhibition at 150 mg/kg (b.i.d., 10 days) [1]. | |
| PC3 Combo with Rapamycin (TGI) | 98% | Superior efficacy in combination therapy (75 mg/kg this compound + 10 mg/kg Rapamycin) [1]. |
Based on the literature, here are methodologies relevant to the evaluation of this compound.
This compound functions within the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation [4] [5]. The diagram below illustrates this pathway and the inhibitor's role.
Diagram of the PI3K/Akt pathway and this compound inhibition.
The discovery of modern Akt inhibitors like this compound often involves sophisticated methods like structure-based virtual screening [3]. This computational approach uses the 3D structure of the Akt kinase to rapidly screen large chemical databases for potential hit compounds that fit well into the ATP-binding site. Promising candidates are then selected for experimental validation in kinase inhibition and cellular cytotoxicity assays [3]. The workflow is summarized below.
Workflow for structure-based discovery of Akt inhibitors.
The table below summarizes the key biochemical and cellular data for PF-AKT400:
| Parameter | Description | Value |
|---|---|---|
| PKBα / Akt1 (IC₅₀) | Biochemical inhibition of purified PKBα/Akt1 enzyme [1]. | 0.5 nM |
| PKA (IC₅₀) | Biochemical inhibition of purified PKA enzyme, showing high selectivity [1]. | 450 nM |
| Selectivity (PKBα vs. PKA) | Fold-selectivity calculated from IC₅₀ values [1]. | 900-fold |
| Cellular Activity (IC₅₀) | Inhibition of AKT1-mediated GSK3α phosphorylation in human U-87 MG cells (after 1 hr by ELISA) [1]. | 0.31 µM (310 nM) |
The data for this compound were generated using standard biochemical and cellular assays in the field of kinase inhibitor research.
This compound inhibits PKBα (Akt1), a central node in the PI3K/Akt/mTOR signaling pathway, which regulates cell growth, survival, and metabolism [2] [3].
Diagram of the PI3K/Akt/mTOR pathway and this compound inhibition. This compound directly targets Akt in the signaling cascade that promotes cell growth and survival [2] [3].
The PI3K/Akt/mTOR pathway is frequently hyperactivated in breast cancer and other malignancies, making it a prime therapeutic target [2]. Inhibitors like this compound are investigated to counteract this dysregulation and suppress tumor growth.
The following table consolidates the key biochemical data available for PF-AKT400 from multiple commercial and chemical databases [1] [2] [3].
| Target | Reported IC₅₀ Value | Selectivity (vs. PKA) |
|---|---|---|
| PKBα (Akt1) | 0.5 nM | 900-fold |
| PKA | 450 nM | - |
The search results include a description of the experimental method used to determine the IC₅₀ values for this compound, as found in the scientific literature [3].
The diagram below illustrates the core PI3K-Akt signaling pathway, which is the target of this compound. The inhibitor acts at the central node of this pathway [4] [5].
Diagram 1: The PI3K-Akt signaling pathway and the inhibition point of this compound.
PF-AKT400 is characterized as a broadly selective, potent, ATP-competitive inhibitor of Akt. Its key differentiator is its exceptional selectivity for the PKBα (Akt1) isoform over the closely related kinase PKA [1] [2].
The table below summarizes the primary biochemical selectivity data:
| Target Kinase | IC₅₀ Value | Selectivity (fold vs. PKA) |
|---|---|---|
| PKBα (Akt1) | 0.5 nM [1] [2] | 900-fold [1] [2] |
| PKA | 450 nM [1] [2] | - |
The characterization of this compound extends from biochemical assays to in vivo models, providing a comprehensive profile for researchers.
This compound has been evaluated in several mouse xenograft models to assess its antitumor efficacy and pharmacodynamics (PD) [2].
In vivo PK/PD workflow for this compound
The Akt/PKB signaling pathway is a critical regulator of cell survival, growth, proliferation, and metabolism [3] [4]. It is initiated by growth factors binding to receptors, leading to PI3K activation and generation of PIP3, which recruits Akt to the membrane [3]. Akt is then fully activated via phosphorylation by PDK1 and mTORC2 [4]. This pathway is frequently dysregulated in cancer, making it a prime target for inhibitors like this compound [4] [5].
Akt signaling pathway and this compound inhibition mechanism
This compound exemplifies the application of clinical pharmacology in drug development, which involves understanding a drug's actions and behaviors in humans to achieve safe and effective therapeutic outcomes [6]. Key activities in this discipline that are relevant to characterizing a compound like this compound include:
The table below summarizes the key quantitative data for PF-AKT400:
| Category | Parameter | Value | Details / Context |
|---|---|---|---|
| Potency & Selectivity | PKBα (Akt1) IC₅₀ | 0.5 nM | Primary target [1] [2] [3] |
| PKA Selectivity | 900-fold | IC₅₀ of 450 nM for PKA [1] [2] [3] | |
| Cellular Activity | p-GSK-3α IC₅₀ | 310 nM | U87 cells [2] |
| p-S6 Reduction IC₅₀ | 110 nM | [2] | |
| Akt Hyperphosphorylation EC₅₀ | 216 nM | [2] | |
| In Vivo Efficacy (Mouse Xenograft) | PC3 Prostate Carcinoma TGI | 75% | 100 mg/kg, b.i.d., 10 days [2] |
| Colo205 Colorectal Carcinoma TGI | 60% | 150 mg/kg, b.i.d., 10 days [2] | |
| PC3 (with Rapamycin) TGI | 98% | This compound (75 mg/kg b.i.d.) + Rapamycin (10 mg/kg i.p.) [2] |
Here are the methodologies for critical experiments used to characterize this compound.
This protocol is used for determining IC₅₀ values against purified Akt kinase [2].
This protocol describes how antitumor efficacy and pharmacodynamic (PD) responses are measured [2].
The following diagram illustrates the signaling pathway that this compound inhibits, highlighting its specific target.
This compound is an ATP-competitive inhibitor that directly blocks the activation and function of Akt, a central kinase in the pro-survival PI3K/AKT signaling pathway [1] [4] [5].
This compound is a potent, selective, and ATP-competitive inhibitor of the Akt protein kinase (also known as Protein Kinase B), which plays a critical role in cell survival and proliferation pathways. This small molecule inhibitor exhibits remarkable selectivity, demonstrating approximately 900-fold greater potency for PKBα (Akt1) compared to PKA, making it a valuable research tool for investigating the PI3K/Akt signaling pathway in cancer biology and other diseases [1] [2]. The compound is widely used in preclinical research to study Akt-dependent cellular processes and has potential applications in drug discovery programs targeting hyperactive Akt signaling in various cancers.
The chemical structure of this compound (C₂₀H₂₂F₂N₆O) contains fluorinated aromatic systems and multiple hydrogen bond donors and acceptors that contribute to its kinase binding properties [1]. With a molecular weight of 400.43 g/mol, this white to off-white solid compound has demonstrated high solubility in DMSO (≥100 mg/mL), making it suitable for in vitro cellular assays and biochemical studies [1] [2].
Table 1: Chemical and physical properties of this compound
| Property | Specification | Source |
|---|---|---|
| CAS Number | 1004990-28-6 | [1] [2] [3] |
| Molecular Formula | C₂₀H₂₂F₂N₆O | [1] [2] [3] |
| Molecular Weight | 400.43 g/mol | [1] [2] [3] |
| Purity Grade | Research Grade | [1] |
| Physical Form | Solid | [1] |
| Color | White | [1] |
| SMILES | NC@@(CNC(C2=CC=C(F)C=C2F)=O)CN1C3=C4C(NC=C4CC)=NC=N3 | [1] |
Table 2: Solubility profile and storage conditions
| Parameter | Specification | Source |
|---|---|---|
| DMSO Solubility | ≥100 mg/mL (249.73 mM) | [1] [2] |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | [2] |
| Solution Storage | -80°C for 6 months; -20°C for 1 month | [2] |
| Stability in Solution | Recommended for immediate use after preparation | [3] |
This compound functions as an ATP-competitive inhibitor that binds directly to the ATP-binding pocket of Akt kinases, effectively blocking their catalytic activity [1] [2] [3]. This mechanism prevents Akt-mediated phosphorylation of downstream substrates involved in critical cellular processes including apoptosis suppression, metabolic regulation, and cell proliferation. The compound's broad selectivity across Akt isoforms while maintaining significant discrimination against closely related kinases like PKA makes it particularly valuable for dissecting specific Akt functions in complex cellular environments.
Table 3: Kinase inhibition profile of this compound
| Kinase Target | IC₅₀ Value | Fold Selectivity (vs. PKA) | Source |
|---|---|---|---|
| PKBα (Akt1) | 0.5 nM | 900-fold | [1] [2] [3] |
| PKA | 450 nM | Reference | [1] [2] [3] |
The exceptional selectivity profile (900-fold for PKBα over PKA) highlighted in Table 3 demonstrates this compound's specificity within the AGC kinase family [1] [2]. This high degree of selectivity reduces the likelihood of off-target effects in cellular models, providing greater confidence in experimental results when investigating Akt-specific signaling pathways. The sub-nanomolar potency against Akt1 suggests the compound is suitable for cellular assays where complete pathway inhibition is required.
Table 4: Product specifications and availability from suppliers
| Supplier | Catalog Number | Available Quantities | Purity | Source |
|---|---|---|---|---|
| Fisher Scientific | 16476807 | 5 mg, 10 mg, 50 mg, 100 mg | 98.0% | [1] |
| TargetMol | T5508 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 98.21% | [3] |
| AbMole | M27611 | Not specified | ≥99.0% | [2] |
Table 5: Pricing information for this compound
| Supplier | Quantity | Price | Availability | Source |
|---|---|---|---|---|
| TargetMol | 1 mg | $96 | Backorder | [3] |
| TargetMol | 5 mg | $239 | Backorder | [3] |
| TargetMol | 10 mg | $343 | Backorder | [3] |
| TargetMol | 25 mg | $579 | Backorder | [3] |
| TargetMol | 50 mg | $829 | Backorder | [3] |
| TargetMol | 100 mg | $1,150 | Backorder | [3] |
All suppliers explicitly state that this compound is for research use only and not intended for human diagnostic or therapeutic applications [1] [2] [3]. Researchers should note that TargetMol offers the widest range of quantity options but consistently lists the product as available through backorder only, which may impact project timelines [3]. AbMole provides the highest purity specification (≥99.0%) but requires direct inquiry for pricing and availability information [2]. For urgent research needs, Fisher Scientific may represent a more reliable sourcing option, though comprehensive pricing data is not provided in the available search results [1].
Protocol 1: Preparation of Stock Solutions for In Vitro Studies
Critical Note: DMSO stock solutions should be used immediately for cellular experiments after dilution into aqueous buffers or media. Final DMSO concentrations in cell culture should typically not exceed 0.1% to maintain cell viability and prevent solvent-related artifacts [3].
Protocol 2: Preparation for Animal Administration
Experimental workflow for this compound preparation
The Akt signaling pathway represents a crucial intracellular cascade that regulates essential cellular processes including survival, proliferation, metabolism, and angiogenesis. This compound targets the central kinases in this pathway, which are frequently hyperactivated in human cancers through various mechanisms such as PTEN mutations, PI3K amplifications, or growth factor receptor overexpression.
Akt signaling pathway and this compound inhibition mechanism
When designing experiments with this compound, researchers should consider several critical factors:
This compound represents a valuable research tool for investigating Akt-dependent cellular processes and validating Akt as a therapeutic target in cancer and other diseases. Its well-characterized selectivity profile and potent inhibitory activity make it suitable for both biochemical and cellular studies. Researchers should follow recommended storage and handling procedures to maintain compound stability and ensure experimental reproducibility. When used appropriately, this compound can provide critical insights into PI3K/Akt pathway biology and contribute to the development of novel therapeutic strategies for targeting this important signaling cascade in human diseases.
For comprehensive technical specifications, researchers are directed to consult the following suppliers:
The table below summarizes the core technical data available for PF-AKT400 from a commercial supplier's documentation [1].
| Property | Specification / Value |
|---|---|
| Catalog Number | HY-10721 [1] |
| Purity | 98.0% [1] |
| CAS Number | 1004990-28-6 [1] |
| Molecular Formula | C20H22F2N6O [1] |
| Molecular Weight | 400.43 g/mol [1] |
| Primary Target & IC50 | PKBα/Akt1, IC50 = 0.5 nM [1] |
| Selectivity (vs. PKA) | ~900-fold greater (PKA IC50 = 450 nM) [1] |
| Cellular Activity (U-87MG) | IC50 = 0.31 µM (inhibition of AKT1-mediated GSK3α phosphorylation) [1] |
This compound is a potent, ATP-competitive inhibitor of Akt (Protein Kinase B), a serine/threonine kinase that is a central node in the PI3K-Akt signaling pathway [2] [3] [4]. This pathway is crucial for regulating cell survival, growth, proliferation, and metabolism, and its dysregulation is a common feature in many cancers [2] [5] [3].
To help visualize the pathway that this compound inhibits, the following diagram outlines the core Akt signaling network:
The PI3K-Akt signaling pathway and its key outputs. This compound acts as a direct Akt inhibitor [2] [3] [4].
Beyond its high binding affinity, this compound has demonstrated functional efficacy in cellular and animal models [1].
| Model/Assay | Finding / Outcome |
|---|---|
| In Vitro (U-87MG cells) | Inhibition of Akt1-mediated phosphorylation of its downstream substrate, GSK3α [1]. |
| In Vivo (PC3 Xenograft) | 75% tumor growth inhibition (TGI) after 10 days at 100 mg/kg (bid) [1]. |
| In Vivo (Colo205 Xenograft) | 60% TGI after 10 days at 150 mg/kg (bid) [1]. |
| In Vivo (PC3 Xenograft Combo) | 98% TGI in combination with Rapamycin, compared to 56-66% as single agents [1]. |
Available data indicates that oral administration of this compound leads to dose-dependent pharmacodynamic responses in tumors, including reduction of S6 phosphorylation and hyperphosphorylation of Akt, correlating with tumor growth inhibition [1].
Based on the information available, here are paths to acquire more in-depth data:
[PMID: 20481595] is a key source for the original data [1]. I recommend retrieving and reviewing this primary research article for exhaustive experimental methodologies.
The table below consolidates the core chemical and biological data for this compound:
| Property | Description |
|---|---|
| IUPAC Name | Provided in SMILES notation in source [1] |
| Synonyms | AKT protein kinase inhibitor [1] |
| CAS Number | 1004990-28-6 [1] |
| Molecular Formula | C₂₀H₂₂F₂N₆O [1] |
| Molecular Weight | 400.43 g/mol [1] |
| Physical Form | Solid, white to off-white [1] |
| Purity | ≥ 98.0% [1] |
| Primary Target | Akt (Protein Kinase B, PKBα) [1] |
| IC₅₀ (PKBα) | 0.5 nM [1] |
| IC₅₀ (PKA) | 450 nM (900-fold selectivity over PKA) [1] |
| Solubility (DMSO) | ≥ 100 mg/mL (249.73 mM) [1] |
This compound is a potent, ATP-competitive inhibitor of Akt. In cellular assays, it inhibited AKT1-mediated phosphorylation of GSK3alpha in human U-87 MG glioblastoma cells with an IC₅₀ of 0.31 μM [1].
This compound has shown antitumor activity in mouse xenograft models [1]:
This compound exerts its effects by inhibiting the Akt kinase within the PI3K-Akt signaling pathway, a crucial pathway for cell survival, growth, and proliferation [2]. The diagram below illustrates this pathway and the point of inhibition.
Diagram of the PI3K-Akt pathway and this compound inhibition. This compound is a potent ATP-competitive inhibitor that blocks the activity of Akt, a central kinase promoting cell survival and growth [1] [2].
The PC3 cell line represents a highly aggressive and androgen-independent form of prostate cancer, sharing characteristics with prostatic small cell neuroendocrine carcinoma (SCNC), including the lack of androgen receptor (AR) and prostate-specific antigen (PSA) expression [1] [2]. This makes it an ideal model for studying advanced, treatment-resistant disease.
PF-AKT400 targets the PI3K/Akt signaling pathway, which is a central driver of cell survival, growth, and proliferation [3] [4]. This pathway is frequently dysregulated in human cancers, and its hyperactivation is often linked to therapy resistance [4]. Inhibiting Akt disrupts these pro-survival signals, leading to tumor growth inhibition.
The following table summarizes key quantitative findings from the PC3 xenograft study using this compound.
| Parameter | Result | Experimental Context |
|---|---|---|
| In Vitro IC₅₀ (PKBα) | 0.5 nM [5] | Enzymatic assay |
| In Vitro Selectivity | 900-fold (vs. PKA, IC₅₀ = 450 nM) [5] | Enzymatic assay |
| Cellular IC₅₀ | 310 nM [5] | Inhibition of Akt1-mediated GSK3α phosphorylation in U87 cells |
| In Vivo Efficacy (TGI) | 75% [5] | 100 mg/kg, b.i.d., 10 days, PC3 xenograft |
| In Vivo Efficacy (TGI) | 60% [5] | 150 mg/kg, b.i.d., 10 days, Colo205 xenograft |
| Combination TGI | 98% [5] | This compound (75 mg/kg b.i.d.) + Rapamycin (10 mg/kg), PC3 xenograft |
| Peak Plasma Tₘₐₓ | 0.5 hours [5] | Post oral administration (25-100 mg/kg) |
| Peak PD Response (p-Akt) | ~1 hour [5] | Post dose in PC3 tumors |
| Peak PD Response (p-S6) | ~2-4 hours [5] | Post dose in PC3 tumors |
The logical flow of the experimental setup and the key signaling pathway affected by this compound are illustrated below.
The data demonstrates that this compound is a potent and selective Akt inhibitor with significant efficacy in androgen-independent prostate cancer models. The profound tumor growth inhibition observed, particularly in combination with mTOR inhibition, supports the strategy of vertical pathway targeting to overcome compensatory resistance mechanisms [5] [4].
The PC3 xenograft model is a validated tool for studying advanced prostate cancer. Its androgen-independent and highly metastatic nature provides a stringent test environment for novel therapeutics [6] [1]. Future research directions could include evaluating this compound efficacy in patient-derived xenograft (PDX) models, investigating its activity against other Akt isoforms, and exploring rational combinations with other targeted therapies or chemotherapeutic agents.
The PI3K/AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its dysregulation is a common feature in many cancers [1]. Inhibiting this pathway represents a promising therapeutic strategy.
A 2025 study highlighted that PI3K/AKT activation can promote resistance to Tumor Treating Fields (TTFields), a cancer treatment modality that uses electric fields to disrupt cell division. This research demonstrated that pharmacological inhibition of PI3K sensitized cancer cells to TTFields treatment in both laboratory models and animal studies [2]. This illustrates the potential of combining AKT pathway inhibitors with other treatment modalities to overcome resistance.
The methodologies below are adapted from recent studies investigating PI3K/AKT signaling and its inhibition [2].
This protocol detects changes in AKT phosphorylation (activation) in response to experimental treatments.
This protocol evaluates the synergistic effect of a PI3K/AKT inhibitor with another cancer treatment.
This protocol tests the efficacy of pathway inhibition in animal models.
The table below summarizes quantitative findings from a recent study on PI3K/AKT pathway inhibition in combination with TTFields [2].
| Cell Line / Model | Treatment | Key Outcome | Observation Method |
|---|---|---|---|
| U-87 MG (Glioblastoma) | TTFields (200 kHz) | ↑ pAKT (Ser473) over time | Luminex assay, Western Blot |
| A2780 (Ovarian Carcinoma) | TTFields (200 kHz) | ↑ pAKT (Ser473) over time | Luminex assay, Western Blot |
| H1299 (NSCLC) | TTFields (150 kHz) | ↑ pAKT (Ser473) over time | Luminex assay, Western Blot |
| Various Cell Lines | TTFields + PI3Ki (alpelisib) | Sensitized cancer cells to TTFields | Cell Viability Assay |
| Orthotopic Mouse Models | TTFields + PI3Ki | Enhanced tumor growth inhibition | Tumor Volume, IHC (pAKT) |
The following diagram illustrates the PI3K/AKT signaling pathway and the mechanisms of resistance and inhibition described in the research.
Since "this compound" was not found in the available scientific literature, it may be a code name for a pre-clinical compound. To find more information, you can try the following:
The PI3K/AKT pathway is a critical regulator of cellular processes like growth, proliferation, and survival. Its dysregulation is strongly linked to various cancers, making it a major therapeutic target [1].
The pathway is activated by signals from receptor tyrosine kinases (RTKs), leading to the activation of AKT. Key proteins involved include KIT, ERBB2, PDGFRA, MET, FGFR2, and FGFR3, which are often mutated in cancers and serve as promising targets [1]. The pathway is negatively regulated by the tumor suppressor PTEN [2].
The diagram below illustrates the core components and flow of the PI3K/AKT signaling pathway.
Analysis of protein-protein interaction networks has identified key proteins and their prevalence in different PI3K/AKT sub-pathways. The table below summarizes proteins categorized by their function, based on data from [1].
| Pathway Type | Essential Proteins | Signaling Proteins | Growth Proteins | Cell Cycle Proteins | MAPK Cascade Proteins | Positive Signaling Proteins | Negative Signaling Proteins |
|---|---|---|---|---|---|---|---|
| PI3K/AKT Activation | 36 (40.4%) | 80 (89.9%) | 11 (16.7%) | 13 (12.3%) | 32 (36.0%) | 37 (25.0%) | 12 (41.5%) |
| PI3K/AKT Signaling in Cancer | 33 (49.2%) | 63 (94.0%) | 7 (10.4%) | 8 (11.9%) | 26 (38.8%) | 31 (46.2%) | 8 (11.9%) |
| PI5P, PP2A, IER3 Regulation | 28 (38.8%) | 63 (87.5%) | 9 (12.5%) | Information missing | Information missing | Information missing | Information missing |
While specific models for PF-AKT400 are unavailable, the following principles and protocols provide a framework for developing a "Fit-for-Purpose" PK/PD model for an AKT inhibitor [3] [4].
Cmin, AUC, or Time above IC90) [4].Choose a modeling approach based on the stage of development and available data [3] [5].
| Modeling Method | Best Application in AKT Inhibitor Development |
|---|---|
| Physiologically Based PK (PBPK) | Predict drug-drug interaction (DDI) potential and organ-specific exposure. |
| Nonlinear Mixed-Effects (PopPK/PD) | Quantify and explain variability in drug exposure and response in a population. |
| Semi-Mechanistic PK/PD | Link plasma concentrations to tumor growth inhibition. |
The workflow for a typical model-informed drug development (MIDD) approach is shown in the diagram below.
Detailed Protocol Steps:
The field of MIDD is evolving with emerging technologies. The integration of Artificial Intelligence (AI) and Machine Learning (ML) can help elucidate optimal drug properties and define complex PK/PD relationships [3] [4].
However, challenges remain, including a lack of specialized resources and slow organizational acceptance of model-informed approaches [3].
Akt kinase assays are typically based on measuring the phosphorylation of a specific substrate. The table below summarizes the core principles common to various commercial kits, including the likely basis for the PF-AKT400.
| Assay Principle | Description | Key Reagents | Detection Method |
|---|---|---|---|
| Immunoassay-based [1] [2] | Akt is immunoprecipitated from cell lysates and an in vitro kinase reaction is performed with a provided substrate. | Immobilized Akt antibody, substrate (e.g., GSK-3 fusion protein), phospho-specific antibody [1]. | Western blot or colorimetric/chemiluminescent readout [1] [2]. |
| ADP Detection [3] | A universal, homogeneous method that quantifies the ADP produced during the kinase reaction. | ADP-Glo Reagent, Kinase Detection Reagent [3]. | Luminescence measurement, which correlates directly with kinase activity [3]. |
| Fluorescence Polarization (FP) [4] | Measures the change in polarization when a fluorescently-labeled phosphopeptide product binds to a recognition molecule. | Fluorescently-labeled peptide, anti-phosphopeptide antibody or metal affinity material [4]. | Fluorescence polarization. |
Based on the information from the search results, here is a consolidated workflow that reflects the common steps in assays like the one you're inquiring about [1] [2]. The diagram below illustrates the key stages from sample preparation to data analysis.
The key steps involve:
To ensure reliable and reproducible results, please consider the following points during your experimental design and execution.
The quantitative solubility data for PF-AKT400 is summarized in the table below.
| Property | Value |
|---|---|
| Solubility in DMSO | ≥ 100 mg/mL [1] |
| Molar Concentration | 249.73 mM [1] |
| Molecular Formula | C₂₀H₂₂F₂N₆O [1] |
| Molecular Weight | 400.43 g/mol [1] |
This protocol outlines the procedure for preparing a 100 mg/mL stock solution of this compound in DMSO.
Procedure:
This compound is a potent inhibitor of Akt (Protein Kinase B), a key node in the PI3K/Akt/mTOR signaling pathway, which regulates cell survival, proliferation, and metabolism [2]. The diagram below illustrates the conceptual workflow for using this compound in a cell-based assay to inhibit this pathway.
The conceptual workflow above shows how this compound is integrated into a typical experiment to study Akt-driven processes.
The primary information available pertains to the basic solubility and storage of this compound. A more complete application note would require detailed, experimentally verified data on its specific IC₅₀ values against different Akt isoforms, its selectivity profile against other kinases, and its stability in biological matrices like plasma, which are not provided in the current search results.
This compound is a known AKT inhibitor, which is a key node in the PI3K/AKT pathway. Its basic chemical information is cataloged in the PubChem database:
| Property | Description |
|---|---|
| Name | This compound [1] |
| PubChem CID | 25061501 [1] |
| Molecular Formula | C₂₀H₂₂F₂N₆O [1] |
This compound targets the AKT (Protein Kinase B) node within the PI3K-AKT pathway, one of the most frequently dysregulated signaling pathways in human cancers. The diagram below illustrates the core components and flow of this pathway, which is crucial for cell survival, proliferation, and growth [2] [3].
The activation of this pathway promotes tumorigenesis through several key mechanisms driven by AKT phosphorylation of downstream substrates [2]:
| Biological Effect | AKT Substrate(s) | Functional Outcome |
|---|---|---|
| Anti-apoptosis | Bad, Caspase-9, FOXO | Inhibition of pro-apoptotic signals [2] |
| Cell Cycle Progression | GSK-3β, p21CIP1, p27KIP1, Mdm2 | Overcome cell cycle checkpoints [2] |
| Protein Synthesis & Cell Growth | TSC2, 4E-BP1 | Activation of mTORC1 signaling [2] |
The table below summarizes the available information on PF-AKT400 from a commercial supplier [1].
| Property | Description |
|---|---|
| Name | This compound |
| Catalog Number | 16476807 |
| Other Names | AKT protein kinase inhibitor |
| CAS Number | 1004990-28-6 |
| Molecular Formula | C₂₀H₂₂F₂N₆O |
| Molecular Weight | 400.43 g/mol |
| Purity | ≥ 98.0% |
| Physical Form | White solid |
| Solubility | ≥ 100 mg/mL in DMSO (249.73 mM) |
| Mechanism | Broadly selective, potent, ATP-competitive Akt inhibitor |
| Reported IC₅₀ | 0.5 nM for PKBα (Akt1); 900-fold selectivity over PKA (IC₅₀ = 450 nM) |
| Storage | Consult product documentation |
| Handling | For research use only |
Since the specific data for U87 cells is not available, here are steps you can take to acquire the necessary information:
Although data on this compound is unavailable, the methodology for determining its IC₅₀ on U87 glioblastoma cells would follow standard principles. The diagram below outlines a potential experimental workflow, integrating common cell culture and assay techniques [2] [3].
1. Cell Culture and Seeding [2] [3]
2. Drug Preparation and Treatment [2] [1]
3. Cell Viability Assessment (MTT/CCK-8 Assay) [2] [3]
4. Data Analysis and IC₅₀ Calculation
% Viability = (Absorbance_{treated} / Absorbance_{control}) × 100
The assay is designed to measure the pharmacodynamic (PD) effects of mTOR inhibitors (like sirolimus/everolimus) in a clinical setting. Therapeutic Drug Monitoring (TDM) based solely on drug blood levels can lead to under- or over-immunosuppression. Measuring the inhibition of a downstream signaling target, p-S6RP, provides a direct readout of biological effect [1].
The core principle is that mTOR inhibitors suppress the phosphorylation of the S6 ribosomal protein. This assay uses phospho-flow cytometry to quantitatively measure this suppression in T cells from whole blood, offering a specific and robust method for PD monitoring [1].
The following protocol is adapted from a validated whole-blood assay for measuring mTOR inhibitor-induced inhibition of p-S6RP in T cells [1].
The diagram below outlines the key steps of the assay workflow.
The table below summarizes key validation parameters for this assay as reported in the literature [1].
| Validation Parameter | Result / Metric | Experimental Detail |
|---|---|---|
| Specificity | p-S6RP inhibition specific to mTOR inhibitors (Sirolimus, Everolimus). CsA, MPA, and DEX showed no effect. | Measured p-S6RP levels in T cells after exposure to various immunosuppressants. |
| Dose-Response | Sirolimus IC~50~ = 19.8 nM; Maximal inhibition (I~max~) = 91.9%. | Whole blood incubated with a range of Sirolimus concentrations (0.9 - 91.4 μg/L). |
| Intra-assay Variability | Coefficient of Variation (CV): 0.03 - 0.05 | Variation within a single experiment run. |
| Inter-assay Variability | Coefficient of Variation (CV): 0.12 - 0.25 | Variation between different experiments performed on different days. |
| Inter-individual Variability | Coefficient of Variation (CV): 0.14 - 0.38 | Variation in baseline p-S6RP levels between different healthy donors. |
| Sample Stability | Blood samples stable at room temperature (RT) or 4°C for up to 2 hours post-withdrawal. | p-S6RP signal was robust within this time frame. |
The following diagram illustrates the simplified signaling pathway that this assay monitors, highlighting the drug target and the measured biomarker.
1. Introduction Akt (Protein Kinase B) is a central serine/threonine kinase in cellular signaling pathways that regulates cell survival, proliferation, and metabolism. Its activity is primarily controlled through phosphorylation at key residues, including Ser473 and Thr308. Hyperphosphorylation of Akt is a common feature in various diseases, including cancer and neurodegenerative disorders, making its accurate detection crucial for drug discovery efforts [1] [2]. This application note describes a method for simultaneously evaluating the phosphorylation status of Akt and multiple other signaling nodes using a phospho-antibody array, a high-throughput alternative to Western blotting.
2. Experimental Workflow The diagram below outlines the key steps in the phospho-antibody array protocol for detecting Akt hyperphosphorylation:
3. Materials and Reagents
4. Step-by-Step Protocol
5. Expected Results & Data Interpretation The phospho-antibody array allows for the simultaneous assessment of Akt phosphorylation and many other signaling molecules. The table below summarizes hypothetical quantitative data for Akt phosphorylation in response to EGF and PI 3-Kinase inhibitors, presented as normalized spot density relative to the untreated control:
Table 1: Example Data for Akt (S473) Phosphorylation in A549 Cells
| Experimental Condition | Normalized Spot Density (Mean ± SD) | % Change vs. Control | % Inhibition vs. EGF |
|---|---|---|---|
| Untreated Control | 1.00 ± 0.08 | - | - |
| EGF (100 ng/mL) | 2.45 ± 0.21 | +145% | - |
| EGF + AS 605240 (5 μM) | 0.95 ± 0.09 | -5% | 96% |
| EGF + LY 294002 (5 μM) | 1.82 ± 0.15 | +82% | 42% |
| EGF + PI-103 (5 μM) | 0.88 ± 0.07 | -12% | 104% |
Interpretation: EGF stimulation should significantly increase Akt phosphorylation at Ser473. Effective PI 3-Kinase inhibitors will reduce this phosphorylation. In this example, AS 605240 and PI-103 show strong efficacy, while LY 294002 is less effective, which aligns with findings in the literature [1]. The array may also reveal off-target effects, such as changes in the phosphorylation of other kinases like STAT3 or c-Jun [1].
6. Akt Signaling Pathway The following diagram illustrates the core Akt signaling pathway relevant to this assay, showing how external stimuli lead to Akt phosphorylation and its downstream effects, which can be modulated by inhibitors.
The PI3K/AKT/mTOR pathway represents one of the most frequently dysregulated signaling networks in human cancers, governing critical cellular processes including proliferation, survival, metabolism, and therapy resistance. As a central node in this pathway, the serine/threonine kinase AKT serves as a critical regulator of oncogenic signaling, making it an attractive therapeutic target in oncology drug development. This compound (CAS No. 1004990-28-6) is a broadly selective, potent ATP-competitive Akt inhibitor that demonstrates remarkable selectivity for PKBα (AKT1) with an IC₅₀ of 0.5 nM, representing 900-fold greater selectivity for AKT compared to PKA (IC₅₀ = 450 nM) [1]. This high degree of selectivity positions this compound as a valuable research tool for delineating AKT-specific functions in cancer models and evaluating AKT-targeted therapeutic strategies.
The development of AKT inhibitors has advanced through multiple generations, with this compound belonging to the class of ATP-competitive agents that directly target the kinase domain of AKT. This mechanistic class contrasts with earlier inhibitor categories including PH domain competitors (e.g., perifosine) and allosteric inhibitors (e.g., MK-2206) [2]. The therapeutic relevance of AKT inhibition has been validated clinically with the recent FDA approval of capivasertib (AZD5363) in November 2023 for HR-positive/HER2-negative breast cancer, establishing AKT as a druggable target in precision oncology [2]. This compound provides researchers with a potent tool compound to further explore this therapeutic strategy across diverse cancer contexts, particularly in gynecologic, prostate, and colorectal malignancies where AKT signaling frequently contributes to pathogenesis.
Table 1: Classes of AKT Inhibitors in Cancer Research and Development
| Inhibitor Class | Mechanism of Action | Representative Compounds | Research Applications |
|---|---|---|---|
| PH Domain Competitors | Disrupts AKT recruitment to plasma membrane | Perifosine | Early-phase clinical trials; mechanism studies |
| Allosteric Inhibitors | Binds outside active site, inducing conformational change | MK-2206 | Combination therapy studies; preclinical models |
| ATP-competitive Inhibitors | Competes with ATP for binding to catalytic site | This compound, AZD5363 (capivasertib), GDC-0068 (ipatasertib) | Biomarker validation, combination strategies, resistance mechanisms |
Purpose: This protocol describes the methodology for evaluating this compound-mediated inhibition of AKT signaling in cancer cell lines, quantifying target engagement through assessment of phosphorylation status of AKT substrates like GSK-3α.
Materials and Reagents:
Procedure:
Expected Results: In U-87MG cells, this compound demonstrates an IC₅₀ of 0.31 μM for inhibition of AKT1-mediated GSK-3α phosphorylation after 1-hour treatment [1]. Maximum inhibition typically occurs within 2-4 hours post-treatment. Additionally, this compound treatment often induces AKT hyperphosphorylation at regulatory sites (T308/S473) due to loss of feedback inhibition, with an EC₅₀ of 216 nM for this compensatory effect [1].
Table 2: Cellular Efficacy Parameters of this compound in Various Cancer Models
| Cell Line | Cancer Type | Assay Endpoint | IC₅₀/EC₅₀ | Experimental Conditions |
|---|---|---|---|---|
| U-87MG | Glioblastoma | pGSK-3α inhibition | 0.31 μM | 1-hour treatment, ELISA detection |
| U-87MG | Glioblastoma | Phospho-S6 reduction | 110 nM | 1-hour treatment, Western blot |
| Various | Pan-cancer | AKT hyperphosphorylation | 216 nM | 2-4 hour treatment, pAKT detection |
Purpose: To evaluate the anti-proliferative and cytotoxic effects of this compound in cancer cell lines, either as monotherapy or in combination with other agents.
Materials and Reagents:
Procedure:
Expected Results: this compound demonstrates concentration-dependent growth inhibition across multiple cancer cell lines. The compound shows enhanced efficacy in combination with mTOR inhibitors like Rapamycin, suggesting potential for combination therapeutic strategies [1].
Purpose: To evaluate the anti-tumor efficacy of this compound in mouse xenograft models and assess pharmacodynamic biomarker modulation in tumor tissue.
Materials and Reagents:
Procedure:
Expected Results: In PC3 prostate carcinoma xenografts, this compound demonstrates dose-dependent tumor growth inhibition, with 75% TGI observed at 100 mg/kg BID dosing for 10 days [1]. In Colo205 colorectal carcinoma models, this compound produces 60% TGI at 150 mg/kg BID [1]. Pharmacodynamic analyses reveal significant reduction of S6 phosphorylation and hyperphosphorylation of Akt in tumor tissue at doses associated with efficacy. Plasma concentrations peak rapidly (Tₘₐₓ = 0.5 h), with maximal PD responses observed at 2-4 hours (pS6 reduction) and 1 hour (pAKT increase) post-dose [1].
Critical Note: The combination of this compound with Rapamycin (10 mg/kg) demonstrates enhanced efficacy, resulting in 98% TGI in PC3 models compared to 56% and 66% TGI with single agents respectively [1], highlighting the therapeutic potential of vertical pathway inhibition strategies.
Table 3: In Vivo Efficacy Parameters of this compound in Xenograft Models
| Xenograft Model | Dose Regimen | Treatment Duration | Tumor Growth Inhibition | Key Findings |
|---|---|---|---|---|
| PC3 Prostate | 100 mg/kg BID, oral | 10 days | 75% TGI | Dose-dependent efficacy |
| Colo205 Colorectal | 150 mg/kg BID, oral | 10 days | 60% TGI | Single-agent activity |
| PC3 Prostate + Rapamycin | 75 mg/kg BID + 10 mg/kg Rapamycin | 10 days | 98% TGI | Synergistic combination |
Purpose: To characterize the relationship between this compound plasma concentrations and target modulation in tumors, enabling dose regimen optimization.
Procedure:
Expected Results: The time-course of PD marker response is well described by a PK/PD model at doses ranging from no efficacy (25 mg/kg) to maximal efficacy (100 mg/kg) [1]. This modeling approach facilitates rational dose selection for future efficacy studies.
Figure 1: Experimental Workflow for this compound Applications in Cancer Research
Figure 2: AKT Signaling Pathway and this compound Mechanism of Action
The clinical development of AKT inhibitors has highlighted the critical importance of predictive biomarkers for patient stratification. This compound research should incorporate biomarker assessments to identify sensitive cancer populations. Key biomarkers include:
AKT1 E17K Mutations: This activating mutation in the pleckstrin homology domain represents a primary sensitivity marker for AKT inhibitors. In the NCI-MATCH trial, AKT inhibitors ipatasertib and capivasertib demonstrated 22% and 28.6% objective response rates respectively in patients with AKT1 E17K-mutated tumors across various cancer types [3]. This mutation occurs in approximately 2-3% of breast cancers and is found in other malignancies including gynecologic, prostate, and salivary gland cancers [3].
PIK3CA/PTEN Alterations: While not as directly predictive as AKT1 mutations, alterations in upstream pathway components may indicate pathway dependency [2]. Research suggests that PTEN loss correlates with sensitivity to AKT inhibition in some cancer contexts.
Pathway Activation Signatures: Phospho-AKT levels, AKT gene amplification events, and gene expression signatures of PI3K/AKT pathway activation may provide additional stratification strategies [2] [3].
Research with this compound should explore rational combination strategies based on established pathway interactions:
Vertical Pathway Inhibition: Combining this compound with mTOR inhibitors (e.g., Rapamycin) demonstrates synergistic efficacy in preclinical models [1]. This approach addresses compensatory activation of parallel signaling nodes.
PARP Inhibitor Combinations: Clinical studies of other AKT inhibitors (e.g., capivasertib) have explored combinations with PARP inhibitors like olaparib, particularly in gynecologic cancers [2]. This strategy leverages the role of AKT in DNA damage response.
Hormonal Therapy Combinations: In hormone receptor-positive cancers, combining AKT inhibition with endocrine therapy (e.g., fulvestrant) represents a promising approach, as validated by capivasertib's FDA approval in this setting [2].
Chemotherapy Combinations: Conventional chemotherapeutics may synergize with AKT inhibition through enhanced apoptosis induction and overcoming therapy resistance.
This compound serves as a valuable research tool for investigating AKT-dependent biology and therapeutic applications. Its high potency and selectivity profile enables clear delineation of AKT-specific effects in complex biological systems. Researchers should prioritize investigation of this compound in AKT1-mutant cancer models and those with other evidence of PI3K/AKT pathway dependency, such as PTEN loss or PIK3CA mutations.
Future research directions should include:
The continuing clinical development of AKT inhibitors, including the recent approval of capivasertib, underscores the translational relevance of preclinical research with tool compounds like this compound. Through rigorous application of the protocols outlined herein, researchers can contribute meaningfully to the evolving understanding of AKT-targeted cancer therapeutics.
ATP-competitive inhibitors, also known as Type I inhibitors, bind directly to the active, ATP-binding site of a kinase. In the case of AKT (also known as Protein Kinase B), this binding prevents the transfer of phosphate from ATP to its protein substrates, thereby halting the signal transduction through the PI3K/AKT/mTOR pathway [1]. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers.
The primary challenge in developing these inhibitors is selectivity. The ATP-binding pocket is highly conserved across the ~500 kinases in the human kinome, making it difficult to design a drug that inhibits AKT without affecting other kinases, which could lead to off-target toxicity [1] [2]. Strategies to overcome this include:
To assess the target engagement and selectivity of a potential ATP-competitive AKT inhibitor, Activity-Based Protein Profiling (ABPP) is a powerful technique. The following workflow, adapted from a recent site-specific ABPP study, can be used to profile inhibitor binding across the native kinome in intact cells [2].
Title: Workflow for Site-Specific Kinase Inhibitor Profiling
Detailed Methodology:
The table below summarizes critical parameters for evaluating ATP-competitive kinase inhibitors, drawing from analyses of FDA-approved drugs and profiling studies [1] [2].
| Property | Description & Significance | Typical/Desired Characteristic |
|---|---|---|
| IC₅₀ / Kᵢ | Concentration needed to inhibit 50% of target activity. Measures potency. | Low nanomolar (nM) range is typically desired for high potency [1]. |
| Selectivity | The degree to which an inhibitor binds to the primary target (e.g., AKT) over other kinases/proteins. | High selectivity minimizes off-target effects. Profiled using ABPP or kinobeads [2]. |
| Cellular Activity | Ability to inhibit the intended pathway in a live cellular environment. | Measured by downstream biomarker reduction (e.g., pGSK3β for AKT inhibition). |
| Mode of Inhibition | Mechanism of binding (reversible, irreversible). | Most are reversible. Covalent inhibitors (irreversible) can have prolonged effects [1]. |
| Kinase Off-Targets | Other kinases significantly inhibited by the drug. | Common off-targets may include kinases with structurally similar ATP pockets [2]. |
| Non-Kinase Off-Targets | Non-kinase proteins inhibited by the drug. | Can be identified by expanded ABPP screens (e.g., IMPDH2 was found as an off-target) [2]. |
Developing a successful ATP-competitive AKT inhibitor involves navigating several hurdles:
1. Biological Rationale and Synergistic Potential The combination of PF-AKT400 (an AKT inhibitor) and Rapamycin (an mTOR inhibitor) is grounded in the well-documented feedback loops within the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancers [1] [2] [3]. Rapamycin, by allosterically inhibiting the mTORC1 complex, can lead to a compensatory feedback activation of AKT, potentially diminishing its own antitumor effect and promoting cell survival [1]. The core rationale for the combination is to use this compound to block this rapamycin-induced AKT activation, thereby achieving a more comprehensive and potent inhibition of the pathway [1]. This approach has been shown to be effective in sensitizing cancer cells to therapy, as inhibition of rapamycin-induced AKT activation has been shown to elicit antitumor responses in head and neck cancers [1]. Furthermore, synergistic effects have been observed when the PI3K/Akt/mTOR pathway is co-targeted with other signaling inhibitors [2].
2. Key Compound Profiles The table below summarizes the fundamental characteristics of each compound for a quick comparison:
| Property | This compound | Rapamycin (Sirolimus) |
|---|---|---|
| Primary Target | AKT (PKB) [4] | mTOR (in complex with FKBP12) [5] |
| Mechanism of Action | Broadly selective, ATP-competitive inhibitor of Akt [4] | Allosteric mTORC1 inhibitor; Immunosuppressant; Autophagy activator [5] |
| Reported IC50 | PKBα (Akt1): 0.5 nM; PKA: 450 nM [4] | mTOR: ~0.1 nM (in HEK293 cells) [5] |
| Molecular Weight | 400.43 g/mol [4] | 914.18 g/mol [5] |
| CAS Number | 1004990-28-6 [4] | 53123-88-9 [5] |
3. In Vitro Combination Study Protocol This protocol outlines a methodology for assessing the synergistic effects of this compound and Rapamycin on cancer cell viability and proliferation.
A. Cell Preparation and Plating
B. Drug Treatment
C. Cell Viability Assessment (CCK-8 Assay)
4. In Vivo Combination Study Protocol This protocol describes the evaluation of the antitumor efficacy of the this compound and Rapamycin combination in a mouse xenograft model.
A. Animal Model and Tumor Inoculation
B. Grouping and Dosing
C. Endpoint Analysis
The following diagrams, generated using Graphviz DOT language, illustrate the mechanistic rationale and experimental workflow for the combination therapy.
1. Signaling Pathway and Combination Rationale
2. Experimental Workflow for In Vitro and In Vivo Studies
The combination of this compound and Rapamycin presents a rationally designed strategy to overcome the compensatory feedback mechanisms that can limit the efficacy of mTOR-targeted monotherapies. The provided application notes and detailed protocols for in vitro and in vivo studies offer a foundational framework for researchers to empirically validate this combination, assess its synergistic potential, and further elucidate its mechanism of action in specific cancer models.
The PI3K/Akt signaling pathway is a crucial regulator of cell growth, survival, and metabolism. Its activity can be experimentally modulated in mice, and it has been studied in contexts such as intestinal mucosal atrophy and embryo implantation.
The diagram below illustrates the core components and experimental modulation of the PI3K/AKT pathway based on the reviewed studies [1] [2].
Experimental Evidence of Pathway Modulation:
For drugs with poor solubility or permeability, formulation strategies are critical. The following table summarizes data from studies on excipients that enhance the oral bioavailability of drugs in mice.
| Drug | Excipient | Dose (mg/kg) | Key Findings | Proposed Mechanisms |
|---|---|---|---|---|
| Paclitaxel [3] | D-alpha-tocopheryl polyethylene glycol 400 succinate (TPGS 400) | Oral: 100 | 3-fold increase in oral bioavailability (from 2.5% to 7.8%) compared to Cremophor/ethanol formulation. | Increased intestinal absorption; P-gp inhibition (increased intracellular retention in Caco-2 cells). |
| Paclitaxel [4] | SDZ PSC 833 (P-gp blocker) | Information not specified | 10-fold increased oral bioavailability. | Inhibition of intestinal P-glycoprotein (P-gp). |
| Berberine [5] | Polyethylene Glycol 400 (PEG400) | Oral: 200 | 6-fold increase in systemic exposure (AUC0–4 h) with 50% PEG400. | Increased drug solubility; reversible opening of intestinal tight junctions; promoted lymphatic transport. |
The workflow for systematically evaluating the mechanisms of an oral bioavailability enhancer like PEG400 is shown below.
1. Protocol: Activating AKT Signaling with TCL1 Peptide in a TPN Mouse Model [1]
2. Protocol: Evaluating Oral Formulation with PEG400 using Berberine [5]
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers [1]. AKT, a serine/threonine kinase, requires phosphorylation for full activation, primarily at two key sites: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by the mTORC2 complex [2] [1]. The level of phosphorylated AKT (p-AKT) is not just a marker of pathway activity; emerging evidence suggests it can predict tumor response to therapies targeting this axis, though the relationship can be complex and varies by cancer type and specific treatment [3] [2].
The table below summarizes key findings from recent studies on p-AKT as a predictive biomarker.
| Cancer Type | Therapeutic Agent | p-AKT Measurement | Predictive Association | Key Findings & Notes |
|---|---|---|---|---|
| Small Cell Lung Cancer (SCLC) [2] | GSK2126458 (PI3K/mTOR inhibitor) | p-AKT (T308 & S473) | Positive Correlation with sensitivity | High baseline p-AKT levels correlated with increased sensitivity to dual PI3K/mTOR inhibition. Proposed as a companion diagnostic [2]. |
| Breast Cancer (HER2+) [3] | MK2206 (AKT inhibitor) | Phospho-proteins (pmTOR, pTSC2) | Positive Correlation with pCR | Higher baseline levels of AKT kinase substrate phospho-proteins were associated with a higher probability of pathological complete response (pCR) [3]. |
| Breast Cancer (Triple Negative) [3] | MK2206 (AKT inhibitor) | Phospho-proteins (pAKT, pmTOR) | Negative Correlation with pCR | Lower baseline levels of AKT pathway phospho-proteins were associated with a higher probability of pCR [3]. |
| Glioblastoma (GBM) [4] | Tumor Treating Fields (TTFields) | p-AKT (S473) | Inversely Correlated with response | Activating PIK3CA mutations linked to reduced response. TTFields treatment itself can activate PI3K/AKT survival signaling, suggesting combination with PI3K inhibitors [4]. |
This protocol is adapted from studies investigating p-AKT in SCLC and breast cancer [3] [2].
1. Sample Preparation
2. Protein Extraction and Quantification
3. Western Blotting
4. Data Analysis
This method allows for high-throughput, quantitative analysis of multiple signaling proteins, as used in the I-SPY 2 trial [3].
1. Sample Processing
2. Array Printing and Probing
3. Signal Acquisition and Normalization
The following diagrams, created using Graphviz, illustrate the core signaling pathway and a generalized experimental workflow.
The evidence supports that p-AKT can be a valuable predictive biomarker, but its interpretation is context-dependent.
The Colo205 xenograft model represents a well-established and extensively characterized preclinical platform for investigating colorectal cancer (CRC) biology and therapeutic development. Originally isolated in 1975 from the ascitic fluid of a 70-year-old male patient with colorectal adenocarcinoma, the Colo205 cell line has since become a cornerstone in translational cancer research [1]. This epithelial cell line originates from a Dukes' type D tumor and possesses distinctive genetic characteristics that make it particularly valuable for studying specific molecular subsets of colorectal cancer. As colorectal cancer remains the third most common cancer globally and a leading cause of cancer-related mortality, the availability of reliable and predictive preclinical models is essential for advancing therapeutic strategies [1] [2].
The Colo205 model has demonstrated significant utility across multiple research domains, including investigation of drug resistance mechanisms, evaluation of targeted therapy combinations, and validation of novel therapeutic entities ranging from traditional chemotherapeutics to biologics and natural compounds [1] [3] [4]. The model's well-defined genetic profile allows researchers to study specific pathway interactions and adaptive resistance mechanisms, particularly in the context of MAPK signaling inhibition. Furthermore, the establishment of both subcutaneous and orthotopic implantation approaches enables researchers to select the most appropriate system for their specific research questions, whether focused on drug efficacy screening or metastasis investigation [1] [5].
The Colo205 cell line possesses a distinct genetic signature that places it within a clinically relevant subset of colorectal tumors, characterized by several key molecular features:
BRAF Mutation: Colo205 harbors a homozygous BRAF^V600E mutation, which drives constitutive activation of the MAPK signaling pathway and represents a distinct molecular subtype of colorectal cancer with clinical significance [1]. This mutation makes the model particularly valuable for investigating BRAF-targeted therapies and understanding resistance mechanisms that limit their efficacy.
MSI Status and Other Markers: The cell line exhibits a microsatellite-stable (MSS) genotype and is wild-type for both KRAS and TP53, providing a clean genetic background for studying BRAF-driven pathogenesis without confounding mutations in these other common drivers [1]. The model also expresses folate receptor alpha (FRα), enabling investigations into nutrient-regulated oncogenic signaling and folate-targeted therapeutic approaches [1].
Table 1: Genetic Profile of Colo205 Cell Line
| Genetic Feature | Status | Research Significance |
|---|---|---|
| BRAF | V600E mutant | Constitutive MAPK pathway activation; sensitivity to BRAF inhibitors |
| KRAS | Wild-type | Predictable response to EGFR-targeted therapies |
| TP53 | Wild-type | Intact DNA damage response and apoptosis mechanisms |
| Microsatellite Status | Stable (MSS) | Represents majority of sporadic colorectal cancers |
| Folate Receptor α | Positive | Enables folate-mediated targeting and signaling studies |
The Colo205 xenograft model has been extensively utilized in diverse research contexts, demonstrating its versatility as a preclinical tool:
Targeted Therapy Development: The model has been instrumental in evaluating BRAF and EGFR inhibitor combinations, revealing important insights into adaptive resistance mechanisms and the role of feedback reactivation in limiting therapeutic efficacy [1]. Studies have demonstrated that while BRAF inhibitors show initial efficacy, this is frequently undermined by EGFR-mediated signaling feedback, supporting the rationale for combination approaches.
Angiogenesis Research: Colo205 tumors have shown high sensitivity to anti-angiogenic agents, particularly in studies investigating dual inhibition of VEGF-A and Ang-2, where an 87% reduction in tumor growth was observed with bispecific antibody treatment [1]. This application highlights the model's utility in studying tumor vasculature and microenvironmental targeting strategies.
Traditional Medicine Evaluation: The model has been used to investigate combination approaches incorporating conventional chemotherapeutics with natural compounds, such as the evaluation of Sann-Joong-Kuey-Jian-Tang (SJKJT) with 5-fluorouracil, which demonstrated enhanced tumor growth inhibition and modulation of autophagy markers [1] [6].
Table 2: Therapeutic Efficacy in Colo205 Xenograft Models
| Treatment Agent | Dosing Regimen | Tumor Growth Inhibition | Key Findings |
|---|---|---|---|
| TRA-8 + CPT-11 [4] | TRA-8 (200μg, 2x/wk) + CPT-11 (50mg/kg, weekly) | 73% complete regression | Synergistic activation of DR5-mediated apoptosis; enhanced caspase cleavage |
| Anti-VEGF/Ang-2 Bispecific Antibody [1] | Not specified | 87% reduction | Near-complete inhibition of microvessel formation; 66% suppression of lung metastasis |
| SJKJT + 5-FU [6] | SJKJT (30mg/kg daily) + 5-FU (30mg/kg weekly) | Significant reduction vs control (0.43±0.35g vs 6.37±2.57g) | Increased LC3-II expression indicating autophagy modulation |
| Resveratrol Nanoformulation [3] | 4mg/kg, daily | Significant reduction in tumor weight and hemoglobin content | Enhanced bioavailability; anti-angiogenic effects |
| 5-FU + Tanshinone IIA [1] | Combination therapy | >50% reduction vs 5-FU alone | Downregulation of P-gp, VEGF, LC3-II, MMP-7, and NF-κB |
The subcutaneous Colo205 xenograft model provides a reproducible and accessible system for therapeutic efficacy studies, with well-established protocols for consistent tumor engraftment and growth monitoring [1]:
Cell Preparation: Culture Colo205 cells in appropriate medium (RPMI 1640 with 4.5 g/L glucose, 10 mM HEPES, 1 mM sodium pyruvate, and 10% FBS) until 80% confluence [4]. Harvest cells using standard trypsinization procedures and resuspend in PBS-Matrigel mixture (1:1 ratio) at a concentration of 1×10^7 cells/0.1 mL/injection, maintaining cells on ice to prevent Matrigel polymerization [1] [7].
Mouse Strain and Inoculation: Utilize female athymic nude mice (BALB/c nu/nu or similar immunocompromised strains) at 6-8 weeks of age [7] [4]. Subcutaneously inject 0.1 mL of cell suspension (containing 1×10^7 cells) into the right flank of each mouse using a 27-gauge needle. Proper institutional animal care guidelines must be followed throughout the procedure [7].
Tumor Monitoring and Randomization: Monitor animals three times weekly for tumor development using bidirectional caliper measurements. Calculate tumor volume using the formula: (length × width^2)/2 [7]. When tumors reach a volume of 100-400 mm^3 (typically within 2-3 weeks post-inoculation), randomize animals into treatment groups to ensure comparable starting tumor volumes across cohorts [7] [4].
Orthotopic implantation of Colo205 cells provides a more biologically relevant model that recapitulates the native colonic microenvironment and enables investigation of local invasion and metastatic behavior [1] [5]:
Cell Preparation for Orthotopic Implantation: Engineer Colo205 cells to express luciferase and GFP markers for non-invasive monitoring [1] [3]. Prepare single-cell suspension as described for subcutaneous implantation, ensuring viability exceeds 90% as determined by trypan blue exclusion.
Surgical Procedure: Anesthetize mice using isoflurane (2-3% in oxygen) and administer pre-operative analgesia (e.g., carprofen, 5 mg/kg subcutaneously) [5]. Make a 1-1.5 cm midline incision to expose the cecum. Gently abrade the cecal serosa using sterile gauze or a cotton swab to create mechanical injury that facilitates cell engraftment [5]. Inject 0.5 million cells in 50 μL Matrigel suspension into the cecal wall using a 30-gauge needle. Apply biological glue (e.g., Vetbond) to prevent leakage and return the cecum to the abdominal cavity before closing the incision in two layers [5].
Post-operative Monitoring and Tumor Assessment: Monitor animals daily for signs of distress and administer post-operative analgesics for 48-72 hours. Track tumor growth weekly using non-invasive bioluminescence imaging following intraperitoneal injection of D-luciferin (150 mg/kg) [3]. For endpoint analyses, collect primary tumors and potential metastatic organs (liver, lungs) for histological and molecular analyses.
Well-designed therapeutic studies using the Colo205 model require careful consideration of several key parameters:
Dosing Regimens and Route Administration: Based on published studies, effective dosing regimens include: TRA-8 anti-DR5 antibody at 200 μg administered intraperitoneally twice weekly [4]; CPT-11 at 50 mg/kg administered intraperitoneally weekly [4]; 5-FU at 30 mg/kg administered intraperitoneally weekly [6]. For oral administration of compounds like SJKJT, 30 mg/kg daily has demonstrated efficacy [6]. The ROADMAPS database provides additional guidance on tolerable dosing regimens for numerous oncology agents in xenograft models [7].
Treatment Schedule and Duration: Initiate treatment when tumors reach 100-400 mm^3 in volume [7] [4]. Continue treatment for 3-4 weeks based on established protocols, with twice-weekly tumor volume measurements and weekly body weight monitoring to assess potential toxicity [4] [6].
Endpoint Analyses: Terminate studies when control group tumors approach 1,500-2,000 mm^3 in volume [7]. Collect tumors for downstream analyses including Western blotting for pathway modulation (e.g., MAP-LC3-II for autophagy, caspase cleavage for apoptosis) [1] [6], immunohistochemistry for proliferation (Ki-67) and vascularity (CD31) markers, and RNA sequencing for transcriptomic profiling.
The Colo205 model exhibits several well-defined signaling pathways that can be targeted therapeutically and monitored for pharmacodynamic responses:
Figure 1: BRAF V600E Signaling Pathway in Colo205 Cells - This diagram illustrates the constitutive MAPK pathway activation driven by the BRAF V600E mutation and the feedback mechanisms that contribute to therapeutic resistance.
Figure 2: TRA-8 and CPT-11 Combination Therapy Mechanism - This diagram shows the synergistic activation of apoptotic pathways through dual targeting of DR5-mediated extrinsic apoptosis and chemotherapy-induced DNA damage responses.
Figure 3: Colo205 Xenograft Research Workflow - This diagram outlines the key steps in designing and implementing studies using the Colo205 xenograft model, from initial model selection through final analysis.
The Colo205 xenograft model continues to be a valuable preclinical tool for investigating colorectal cancer biology and therapeutic development. Its well-defined genetic profile, consistent growth characteristics, and demonstrated responsiveness to diverse therapeutic modalities make it particularly suitable for evaluating novel single agents and combination regimens. The establishment of both subcutaneous and orthotopic approaches enables researchers to select the most appropriate system based on specific research objectives, whether focused on high-throughput drug screening or mechanistic studies of tumor progression in a microenvironmentally relevant context.
Future applications of the Colo205 model will likely expand to include more complex combination therapy strategies addressing adaptive resistance mechanisms, particularly in the context of BRAF inhibition. Additionally, the development of advanced imaging methodologies and incorporation of humanized mouse systems may further enhance the model's translational relevance, particularly for immuno-oncology applications. As precision medicine approaches continue to evolve in colorectal cancer treatment, the Colo205 model, with its defined molecular characteristics, will remain an important component of the preclinical toolkit for validating targeted therapeutic strategies and identifying predictive biomarkers of treatment response.
The table below summarizes the key biochemical characteristics of this compound as reported in the literature [1].
| Property | Specification |
|---|---|
| Synonyms | AKT protein kinase inhibitor |
| Catalog No. | HY-10721 |
| CAS No. | 1004990-28-6 |
| Molecular Formula | C₂₀H₂₂F₂N₆O |
| Molecular Weight | 400.43 g/mol |
| Mechanism | ATP-competitive Akt inhibitor |
| Target & IC₅₀ | PKBα (Akt1): 0.5 nM; PKA: 450 nM |
| Selectivity | ~900-fold greater for Akt1 over PKA |
| Purity | ≥98.0% |
This compound has been evaluated in cellular and animal models, providing evidence for its efficacy. The quantitative data is consolidated in the following table [1].
| Experiment Type | Cell Line / Model | Key Finding / Value |
|---|---|---|
| In Vitro Cellular Assay | U-87MG (Human glioblastoma) | IC₅₀ = 0.31 µM (inhibition of Akt1-mediated GSK3α phosphorylation) |
| In Vivo Xenograft Study | PC3 (Prostate Carcinoma) | 75% Tumor Growth Inhibition (TGI) at 100 mg/kg (b.i.d., 10 days) |
| In Vivo Xenograft Study | Colo205 (Colorectal Carcinoma) | 60% TGI at 150 mg/kg (b.i.d., 10 days) |
| In Vivo Combination Study | PC3 (Prostate Carcinoma) | 98% TGI with this compound (75 mg/kg) + Rapamycin (10 mg/kg) |
Based on the research data, here are detailed methodologies for key experiments involving this compound.
This protocol is used to determine the cellular potency of this compound by measuring the reduction of phosphorylated GSK3α, a downstream target of Akt [1].
This protocol describes the evaluation of this compound's antitumor efficacy in a standard mouse xenograft model [1].
% TGI = [1 - (Volume_final(treated) - Volume_initial(treated)) / (Volume_final(control) - Volume_initial(control))] * 100The Akt signaling pathway is a critical driver in prostate cancer progression and therapy resistance. The following diagram illustrates how this compound targets this pathway and its connection to a key resistance mechanism.
Research reveals a counterintuitive mechanism where Akt, upon phosphorylating the pro-apoptotic protein Bax at serine 184, switches its function from promoting to inhibiting cell death [2]. This phosphorylated Bax fails to insert into mitochondria and instead sequesters other pro-apoptotic proteins, promoting resistance to chemotherapy [2]. This underscores the therapeutic potential of Akt inhibitors like this compound, not only to curb tumor growth directly but also to overcome this specific resistance mechanism.
The data indicates that this compound is a potent and selective Akt inhibitor with demonstrated efficacy in prostate cancer models.
The following table consolidates the essential data for dissolving PF-AKT400 for in vitro assays [1].
| Aspect | Details |
|---|---|
| Recommended Solvent | DMSO |
| Stock Concentration | ≥ 25 mg/mL in DMSO |
| Molar Concentration | ≥ 249.73 mM |
| Solution Appearance | Clear |
| Important Note | Hygroscopic DMSO can impact solubility; use newly opened containers. |
Here are detailed methodologies for preparing this compound solutions for your experiments.
For cellular assays, you will need to dilute the concentrated DMSO stock solution into an aqueous buffer. To avoid precipitation of the compound, use the following protocol for a 10% DMSO final concentration:
This workflow outlines the key stages for preparing this compound for your experiments:
Problem: Precipitate forms in working solution.
Problem: Compound appears to have low biological activity in cellular assays.
Problem: Need for long-term stability in an aqueous-based solution for in vivo studies.
The table below summarizes the available physical and storage information for PF-AKT400.
| Property | Specification |
|---|---|
| CAS Number | 1004990-28-6 [1] [2] |
| Molecular Formula | C₂₀H₂₂F₂N₆O [1] [2] |
| Molecular Weight | 400.43 g/mol [1] [2] |
| Physical Form | Solid, white to off-white powder [2] |
| Purity | ≥ 98% [1] [2] |
| Storage (Powder) | -20°C for 2-3 years [1] |
| Storage (Solution) | -80°C for 1 year; avoid repeated freeze-thaw cycles [1] |
| Solubility (DMSO) | ~90-100 mg/mL (~225-250 mM) [1] [2] |
Based on general laboratory practice and the provided information, here are solutions to potential problems:
Problem: Precipitate in Solution
Problem: Suspected Loss of Potency
While a specific validated protocol for this compound stability was not found, you can establish an internal stability study based on the following approach:
This compound is a potent, ATP-competitive inhibitor of the Akt kinase (also known as Protein Kinase B). The diagram below illustrates its role in the cellular signaling pathway.
Akt Signaling Pathway and this compound Mechanism. The diagram shows how extracellular signals activate Akt via the PI3K pathway. This compound directly inhibits Akt by competing with ATP, blocking its downstream pro-survival signals [3].
High background noise, which can obscure your protein of interest, is a common issue. The table below summarizes the primary causes and their solutions.
| Cause of Background | Recommended Solution | Additional Notes |
|---|---|---|
| Insufficient Blocking [1] | Extend blocking time; try a different blocking agent (e.g., 5% non-fat dry milk, 3% BSA, or 5% normal serum). | Avoid milk/BSA if using primary antibodies from goat or sheep [1]. |
| Antibody Concentration Too High [1] | Titrate both primary and secondary antibodies to find the optimal dilution. | High antibody concentrations are a common cause of high background [1]. |
| Incomplete Washing [1] | Increase wash volume, duration, and number of changes; ensure wash buffer contains a detergent like 0.05% Tween-20 [1]. | --- |
| Non-Optimal Antibody Diluent [1] | For secondary antibodies, use PBS/TBS with 0.05% Tween-20; avoid carrier proteins for anti-goat or anti-sheep secondaries [1]. | Diluent proteins can aggregate and form sticky complexes [1]. |
| Membrane Handling [1] | Handle membrane with gloves/tweezers only; do not let it dry out during the procedure [1]. | Nitrocellulose may have less auto-fluorescence than PVDF [1]. |
| Gel Overloaded with Protein [1] | Reduce total protein load to <10 µg per lane; use immunoprecipitation to enrich low-abundance targets [1]. | --- |
| Contaminated Reagents [1] | Check buffers for bacterial growth; use fresh, high-purity reagents (e.g., ACS-grade glycerol) [1]. | Sodium azide inhibits HRP; use azide-free buffers [1]. |
To diagnose high background noise effectively, you can follow this logical troubleshooting pathway:
Q: My blot has a "black membrane with white bands" in chemiluminescence. What happened?
Q: I see unexpected bands. What could they be?
Q: I've confirmed the transfer was successful, but I still see no specific bands. Why?
Understanding the pathway you are studying can help in troubleshooting. The diagram below outlines the core AKT signaling pathway.
The table below summarizes the fundamental characteristics of PF-AKT400 for your research reference [1] [2].
| Property | Specification |
|---|---|
| Bioactivity Description | Broadly selective, potent, ATP-competitive Akt inhibitor [1] [2] |
| Molecular Weight | 400.43 g/mol [1] [2] |
| Molecular Formula | C₂₀H₂₂F₂N₆O [1] [2] |
| CAS No. | 1004990-28-6 [1] [2] |
| Purity | ≥ 98% [1] [2] |
| Physical Form | Solid (White) [2] |
| Solubility in DMSO | 90 - 100 mg/mL (approx. 224.76 - 249.73 mM) [1] [2] |
For in vitro applications, this compound is typically prepared as a concentrated stock solution in DMSO, which is then diluted into aqueous buffers for experiments.
| Parameter | Instructions & Notes |
|---|---|
| Recommended Solvent | DMSO [1]. |
| Stock Solution Concentration | A common concentration is 10 mM [1]. |
| Preparation Method | 1. Allow compound to warm to room temperature before opening. 2. Weigh out the desired mass of this compound. 3. Add the appropriate volume of pure, anhydrous DMSO to achieve the target concentration (e.g., 4.00 mg of powder in 1.0 mL DMSO makes a 10 mM solution). 4. Sonication is recommended to ensure complete dissolution and clarity of the solution [1]. | | Storage | Aliquoting is recommended to avoid repeated freeze-thaw cycles.
This compound functions as an ATP-competitive inhibitor of Akt, meaning it binds to the ATP pocket of the kinase, directly blocking its catalytic activity [1]. To understand its cellular impact, it's crucial to see the pathway it affects. The diagram below illustrates the PI3K/Akt signaling pathway, which regulates cell survival, growth, and proliferation [3] [4].
Key Pathway Notes:
Here are answers to common questions researchers might encounter.
Q1: My stock solution precipitates when I dilute it into my cell culture medium. What should I do? A: Precipitation is a common issue when diluting DMSO stock solutions into aqueous buffers.
Q2: I am not observing the expected inhibitory effect in my cell-based assay. What could be wrong? A: Several factors can influence the potency of this compound.
Q3: How should I handle and store this compound to ensure its stability? A: Proper handling is critical for maintaining inhibitor integrity.
Given the lack of directly available information, here are constructive steps you can take to develop the protocols for your technical support center:
| Method | Key Measurable Output | Application Notes |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantitative concentration of compound within cells or lysates [1] | Gold standard for absolute quantification; requires cell lysis. |
| Flow Cytometry | Fluorescence intensity per cell (if compound is fluorescent) | Provides single-cell data and population heterogeneity; live-cell analysis. |
| Confocal Microscopy | Spatial localization within subcellular compartments | Visualizes distribution; often requires fluorescent tagging of the compound. |
| Cellular Activity Assay | Downstream biomarker changes (e.g., pAKT/AKT ratio via Western Blot) | Functional readout of successful target engagement [1]. |
Based on standard laboratory practice, here is a logical workflow you could use to systematically troubleshoot and improve this compound uptake. You can use this as a template for building a detailed FAQ or guide.
When building your detailed troubleshooting guides, consider instructing users to systematically vary these core experimental parameters:
The table below summarizes the three primary categories of in vivo delivery methods, their key features, and associated challenges that your technical support center should address.
| Method Category | Key Features | Common Technical Challenges |
|---|
| Viral Vectors [1] [2] [3] | - High transduction efficiency.
To help researchers select and optimize a delivery method, you can adapt the following workflow. This diagram outlines a logical decision-making path for planning an in vivo delivery experiment.
Once a general method is selected, the next step involves optimizing specific experimental parameters. The following workflow focuses on the optimization of lipid nanoparticles, a highly tunable delivery system.
Based on the search results, here are critical areas to focus on in your troubleshooting guides and FAQs:
In biosensor experiments like those using BLI or SPR, NSB occurs when your analyte interacts with the sensor surface or other non-target molecules in a way that is not mediated by the specific biological interaction you want to study [1].
This is a critical issue because:
The strategies below are foundational techniques for mitigating NSB. The optimal combination depends on the specific characteristics of your analyte and ligand [2].
| Mitigation Strategy | Mechanism of Action | Typical Implementation | Considerations |
|---|---|---|---|
| Adjust Buffer pH [1] | Alters net charge of biomolecules; set pH near protein's isoelectric point (pI) for neutral net charge. | 10-50 mM buffer (e.g., phosphate, acetate) | Avoid pH values where analyte/target charges attract; extreme pH may denature proteins. |
| Add Blocking Proteins [1] | Coats surfaces with inert protein (e.g., BSA) to shield analyte from non-specific interactions. | 0.1-1% BSA in buffer and sample | Verify blocker does not interact with system components; potential for unwanted binding. |
| Add Non-Ionic Surfactants [1] | Disrupts hydrophobic interactions with mild detergents (e.g., Tween 20, Poloxamer). | 0.005-0.05% Tween 20 | Higher concentrations can disrupt protein structure; critical micelle concentration (CMC) is key. |
| Increase Ionic Strength [1] | Shields electrostatic interactions with salt; prevents charged proteins from interacting with surfaces. | 150-500 mM NaCl | High salt may weaken specific charged interactions or cause salting out. |
A systematic approach using Design of Experiments (DOE) is highly effective for efficiently screening multiple conditions and their interactions to identify the optimal buffer composition for minimizing NSB [2].
The following diagram outlines a systematic workflow for troubleshooting and reducing NSB in your experiments, based on the strategies listed above.
Before beginning optimization, follow this simple test to determine the baseline level of NSB in your system [1]:
The table below outlines common issues and solutions when working with AKT antibodies.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| No or weak signal | Antibody concentration too low; insufficient antigen retrieval; improper sample prep [1] | Titrate antibody (try 1:50-1:500 for IHC [2]); validate in known positive control [1]; optimize antigen retrieval (e.g., citrate pH 6.0 or TE buffer pH 9.0) [2] |
| Non-specific bands (WB) | Antibody cross-reactivity; protein degradation [1] | Use appropriate blocking buffer; include negative control; check lysate quality; use phospho-specific antibodies for modified targets [3] |
| High background | Antibody concentration too high; over-fixation [1] | Titrate antibody (higher dilutions can reduce background [2]); optimize blocking and wash steps [1] |
| Incorrect molecular weight | Protein isoforms (Akt1 ~56kDa, Akt2 ~60kDa, Akt3 ~55kDa) [2] [4] | Check antibody specification for isoform reactivity; always include molecular weight markers on blots [1] |
For rigorous and reproducible results, proper experimental design and validation are essential.
The workflow for proper antibody validation can be summarized as follows:
For clarity, here are the key details of the this compound inhibitor.
| Parameter | Specification |
|---|---|
| Product Name | This compound [7] |
| Type | Potent, ATP-competitive Akt inhibitor (Small Molecule) [7] |
| Biological Target | PKBα (IC₅₀ = 0.5 nM); 900-fold selectivity over PKA [7] |
| CAS Number | 1004990-28-6 [7] |
| Molecular Formula | C₂₀H₂₂F₂N₆O [7] |
| Molecular Weight | 400.43 g/mol [7] |
| Solubility | ≥ 100 mg/mL in DMSO (249.73 mM) [7] |
| Physical Form | White to off-white solid [7] |
| Purity | ≥98.0% [7] |
There are two primary methods for antigen retrieval, each suitable for different situations.
| Method | Description | Common Agents/Conditions | Key Considerations |
|---|---|---|---|
| Heat-Induced Epitope Retrieval (HIER) [1] [2] [3] | Uses high temperature to break formalin-induced protein cross-links. | Buffers: Sodium Citrate (pH 6.0), Tris-EDTA (pH 8.0-9.0) [1] [4]. Heating devices: pressure cooker, microwave, or steamer [1]. | Considered the first-choice method for most antigens. Buffer pH and heating method require optimization [2] [4]. |
| Proteolytic-Induced Epitope Retrieval (PIER) [1] [2] [3] | Uses enzymes to digest proteins and unmask epitopes. | Enzymes: Trypsin, Proteinase K, Pepsin [2] [3]. | Can damage tissue morphology if over-digested. Used less frequently than HIER [2]. |
For a visual summary of the decision process, see the workflow below:
Here are answers to common questions and issues you might encounter.
Q: I am getting weak or no staining. What should I do? Weak or absent staining is often a sign of under-retrieval, where the epitope is not fully unmasked [2] [5].
| Possible Cause | Solution |
|---|---|
| Insufficient antigen retrieval [2] [5] | Increase heating time during HIER, switch to a higher-pH retrieval buffer (e.g., from pH 6.0 to pH 9.0), or test enzymatic retrieval (PIER) [2] [4]. |
| Antibody is not suitable for IHC or has lost activity [5] [6] | Confirm the antibody is validated for IHC. Run a positive control tissue to check antibody and protocol performance [7] [6]. |
| Incomplete deparaffinization [5] [6] | Ensure deparaffinization steps are thorough and use fresh xylene [6]. |
| Primary antibody concentration is too low [5] | Titrate the antibody to find the optimal concentration; consider overnight incubation at 4°C [5] [6]. |
Q: How can I reduce high background staining? High background, or non-specific staining, can be caused by several factors, including over-retrieval [2].
| Possible Cause | Solution |
|---|---|
| Primary antibody concentration is too high [8] [5] | Titrate the antibody to find a lower, optimal concentration. Incubate at 4°C to improve specificity [5]. |
| Insufficient blocking [5] | Increase blocking time or change the blocking reagent (e.g., use 10% normal serum or BSA) [5] [3]. |
| Endogenous enzyme activity [8] | Quench endogenous peroxidases with 3% H2O2 in methanol or water [8] [6]. |
| Non-specific binding of secondary antibody [8] | Include a negative control (omit primary antibody). Use a secondary antibody that is pre-adsorbed against serum proteins from your sample species [8] [5]. |
Q: My staining is inconsistent across the slide or between experiments. Inconsistent staining is often related to procedural variability [7].
When establishing a protocol for a new antibody like PF-AKT400, a systematic approach is crucial. Here is a general workflow to find the optimal conditions:
Using the correct controls is non-negotiable for interpreting your IHC results accurately [7].
The core workflow of a Western blot consists of several key stages, from sample preparation to final analysis. The diagram below outlines this process.
Here are solutions to common problems you might encounter, organized for easy reference.
| Possible Cause | Recommended Solution |
|---|---|
| Low antibody concentration | Increase primary antibody concentration; incubate overnight at 4°C [1]. |
| Inefficient transfer | Verify transfer by staining the gel post-transfer or using a reversible membrane stain; use prestained markers [2]. |
| Insufficient antigen | Load more protein onto the gel; use a positive control lysate [2] [1]. |
| HRP inhibition | Do not use sodium azide in buffers with HRP-conjugated antibodies [2] [1]. |
| Possible Cause | Recommended Solution |
|---|---|
| Antibody concentration too high | Titrate and decrease the concentration of your primary and/or secondary antibody [2] [1]. |
| Insufficient blocking | Increase blocking time to at least 1 hour at room temperature or overnight at 4°C; increase the concentration of blocking agent [2] [1]. |
| Incompatible blocking buffer | For phosphorylated proteins (like p-AKT), avoid milk (which contains phosphoproteins); use BSA in Tris-buffered saline instead [2] [3]. |
| Insufficient washing | Increase the number and volume of washes; add Tween 20 to wash buffer to a final concentration of 0.05% [2]. |
| Possible Cause | Recommended Solution |
|---|---|
| Antibody specificity | Reduce antibody concentration; use antibodies validated for Western blotting [2] [3]. |
| Protein degradation | Always use fresh protease inhibitors during protein extraction; keep samples on ice [3] [1]. |
| Post-translational modifications | Be aware that glycosylation or phosphorylation can alter apparent molecular weight [1]. |
| Overloaded gel | Reduce the amount of total protein loaded per lane [2]. |
The table below summarizes the key biochemical and cellular characteristics of this compound, which are crucial for designing any experiment involving this inhibitor [1].
| Property | Description |
|---|---|
| Inhibitor Name | This compound (AKT protein kinase inhibitor) |
| Catalog Number | HY-10721 |
| Molecular Weight | 400.43 g/mol |
| Molecular Formula | C₂₀H₂₂F₂N₆O |
| CAS Number | 1004990-28-6 |
| Target & Mechanism | Broadly selective, potent, ATP-competitive Akt inhibitor [1]. |
| IC₅₀ for PKBα (Akt1) | 0.5 nM [1] |
| Selectivity | ~900-fold greater selectivity for PKBα over PKA (IC₅₀ for PKA = 450 nM) [1]. |
| Cellular Activity (U-87MG cells) | IC₅₀ of 0.31 μM for inhibition of AKT1-mediated GSK3α phosphorylation [1]. |
| Suggested Solvent | DMSO: ≥ 100 mg/mL (249.73 mM) [1]. |
While not specific to this compound, the standard immunoprecipitation (IP) protocol involves isolating a target protein from a cell lysate using a specific antibody. The diagram below illustrates the two common approaches for this technique [2].
Key Technical Considerations for IP [2]:
The table below summarizes a typical indirect immunofluorescence protocol using formaldehyde fixation, which is a common starting point for many experiments [1].
| Step | Procedure | Key Considerations |
|---|---|---|
| 1. Fixation | Incubate cells/tissue with 4% formaldehyde (methanol-free) for 15 min at room temperature. | Use fresh formaldehyde. Rinse 3x with PBS afterward [1]. |
| 2. Blocking | Incubate with Blocking Buffer (e.g., 5% normal serum / 0.3% Triton X-100 in PBS) for 60 min. | Serum should be from secondary antibody species; reduces non-specific binding [1]. |
| 3. Primary Antibody Incubation | Apply primary antibody in Antibody Dilution Buffer (e.g., 1% BSA / 0.3% Triton). Incubate overnight at 4°C. | Crucial step: Antibody dilution must be optimized; consult datasheet [2] [1]. |
| 4. Washing | Rinse 3x with PBS for 5 min each. | Removes unbound primary antibody [1]. |
| 5. Secondary Antibody Incubation | Apply fluorophore-conjugated secondary antibody in Antibody Dilution Buffer for 1-2 hours in the dark. | Must be raised against primary antibody host species; protect from light [1]. |
| 6. Final Washing & Mounting | Rinse 3x with PBS for 5 min in the dark. Mount samples for imaging. | Store at 4°C in the dark; image promptly [2] [1]. |
This workflow can be visualized as follows:
You will likely encounter these common problems during optimization. Here are their probable causes and solutions [2]:
| Problem | Possible Cause | Recommendation |
|---|---|---|
| Weak or No Signal | Incorrect antibody dilution (too dilute) | Consult product datasheet for recommended dilution; re-titer. |
| Inadequate fixation or sample stored too long | Use fresh 4% formaldehyde on fresh samples. | |
| Incorrect incubation time | Many primary antibodies require overnight incubation at 4°C. | |
| Low protein expression | Use positive control; consider signal amplification methods. | |
| Wrong permeabilization method | Follow recommended protocol for your target. | |
| High Background | Insufficient blocking | Ensure use of correct normal serum; optimize blocking time. |
| Antibody concentration too high (primary or secondary) | Re-titer antibodies to find optimal concentration. | |
| Sample dried out | Keep samples covered in liquid throughout the procedure. | |
| Sample autofluorescence | Use unstained control; image with longer wavelength channels. |
Since a specific dilution for PF-AKT400 is not listed, you will need to determine it empirically. Here’s how to approach it:
| Control Type | What It Tests | Procedure |
|---|---|---|
| Positive Control | Staining protocol functionality | Use a sample known to express your target protein. |
| No Primary Control | Specificity of secondary antibody | Omit the primary antibody (use dilution buffer only). |
| Isotype Control | Non-specific binding of primary antibody | Use a non-immune antibody of the same type and concentration. |
The table below summarizes the core biochemical and in vitro data for PF-AKT400 from supplier specifications and published research [1] [2].
| Property | Specification / Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | AKT protein kinase inhibitor |
| CAS Number | 1004990-28-6 |
| Molecular Formula | C20H22F2N6O |
| Molecular Weight | 400.43 g/mol |
| Purity | ≥ 98.0% |
| Physical Form | White to off-white solid |
| Solubility | ≥ 100 mg/mL in DMSO (249.73 mM) |
| Target Activity | Potent, ATP-competitive Akt inhibitor |
| IC₅₀ (PKBα/Akt1) | 0.5 nM |
| IC₅₀ (PKA) | 450 nM |
| Selectivity (Akt1 vs. PKA) | ~900-fold |
| Cellular IC₅₀ (p-GSK-3α in U87 cells) | 310 nM |
Here are detailed methodologies for key experiments related to this compound and general PK/PD optimization.
1. In Vitro Kinase Inhibition Assay This protocol is used to determine the IC₅₀ value, which measures the compound's potency in inhibiting the Akt kinase [1].
2. Cellular Target Engagement Assay This assay confirms that this compound engages its target and inhibits the Akt signaling pathway within living cells [1].
3. PK/PD Modeling in Preclinical Studies This is a general framework for integrating pharmacokinetic and pharmacodynamic data to guide dose selection and understand the mechanism of action [3].
Effect vs. Concentration model (e.g., an Emax model).The following diagram illustrates the iterative, multi-stage workflow for pharmacokinetic and pharmacodynamic optimization, which is critical in modern drug discovery [3].
Q1: The observed cellular IC₅₀ for this compound is much higher than the biochemical IC₅₀. Is this normal? Yes, this is a common observation. The cellular IC₅₀ (e.g., 310 nM for p-GSK-3α inhibition) is typically higher than the biochemical IC₅₀ (0.5 nM for isolated Akt) due to factors like cell permeability, efflux pumps, and the complex cellular environment that includes protein binding and compensatory pathways [1].
Q2: What are the key elements of a successful PK/PD study? According to industry best practices, three elements are crucial [3]:
Q3: How can PBPK modeling support the development of drugs like this compound? Physiologically Based Pharmacokinetic (PBPK) modeling is a valuable tool in regulatory submissions [4]. It can:
The table below summarizes the key quantitative data from in vivo studies involving PF-AKT400, which used a consistent twice-daily (b.i.d.) oral dosing schedule [1] [2].
| Cancer Model | Dosing Schedule | Treatment Duration | Efficacy Outcome (Tumor Growth Inhibition - TGI) | Combination Agent |
|---|---|---|---|---|
| PC3 Prostate Carcinoma | 100 mg/kg, b.i.d., p.o. | 10 days | 75% TGI | - |
| Colo205 Colorectal Carcinoma | 150 mg/kg, b.i.d., p.o. | 10 days | 60% TGI | - |
| PC3 Prostate Carcinoma | 75 mg/kg, b.i.d., p.o. | 10 days | 98% TGI | Rapamycin (10 mg/kg, i.p.) |
Here is a detailed methodology for the in vivo efficacy study, which you can adapt for your own research [1] [2].
This compound is a potent, ATP-competitive, and broadly selective inhibitor of the Akt kinase (also known as Protein Kinase B) [1]. It exhibits 900-fold greater selectivity for PKBα (Akt1) (IC50 = 0.5 nM) over PKA (IC50 = 450 nM) [1]. The following diagram illustrates the signaling pathway it targets and its cellular effects.
The Akt pathway promotes cell survival, growth, and proliferation [3] [4]. This compound directly inhibits Akt, preventing the phosphorylation of its downstream effectors, which leads to reduced cell survival and growth signaling [1].
Q1: What is the typical cellular IC50 value for this compound? The cellular IC50 for this compound, measured by the inhibition of AKT1-mediated GSK3α phosphorylation in human U-87MG glioblastoma cells, is 0.31 µM after 1 hour of treatment [1] [2].
Q2: How should I confirm that this compound is working in my in vivo experiment? To confirm target engagement, analyze tumor lysates using immunoblotting. Key pharmacodynamic (PD) markers to monitor are:
Q3: I am not seeing the expected efficacy. What could be the issue?
The PI3K-Akt signaling pathway is a crucial regulator of cell survival, growth, and metabolism [1] [2]. Akt, also known as Protein Kinase B (PKB), exists in three highly similar isoforms that have distinct tissue distribution patterns [3].
Table 1: Akt Isoform Tissue Distribution and Primary Functions
| Isoform | Primary Tissue Distribution | Key Functions and Implications |
|---|---|---|
| Akt1 (PKBα) | Wide tissue distribution [3] | Promotes cell survival and growth; frequently implicated in cancer [3]. |
| Akt2 (PKBβ) | Predominantly in muscle and fat cells [3] | Key regulator of metabolism and insulin signaling; abnormalities can lead to diabetes [3]. |
| Akt3 (PKBγ) | Expressed in testes and brain [3] | Important for neuronal function; linked to brain-specific signaling and diseases [3]. |
This pathway is activated by various stimuli, including growth factors that bind to Receptor Tyrosine Kinases (RTKs). The key steps are summarized in the diagram below:
The following methodology, adapted from a 2024 study, provides a detailed example of how to investigate Akt pathway activation in a disease model [4]. This protocol can serve as a reference for designing your own experiments.
1. In Vitro Model Construction (PC12 Cells)
2. Key Assays and Readouts
Q1: What are the primary negative regulators of the PI3K-Akt pathway? The pathway is tightly controlled by several negative regulators. The most prominent is PTEN, a tumor suppressor that dephosphorylates PIP3, thus opposing PI3K activity [1] [3]. Other regulators include protein phosphatase 2A (PP2A) and PHLPP, which dephosphorylate and deactivate Akt [1] [3].
Q2: How can I confirm that an observed cellular effect is specifically dependent on Akt signaling? The most reliable method is to use specific pharmacological inhibitors or genetic manipulations (e.g., siRNA, CRISPR).
Q3: My Western blot results for p-Akt from fixed brain tissue are weak or inconsistent. How can I improve this? Standard protein extraction buffers are often ineffective for formaldehyde-fixed tissue due to protein cross-linking. You should employ a dedicated protocol for fixed tissue [5]:
| Problem Area | Potential Issue | Suggested Solution |
|---|---|---|
| Low Signal | Inefficient protein extraction from fixed tissue. | Implement the high-TRIS/SDS buffer with prolonged heating [5]. |
| High Background | Non-specific antibody binding. | Optimize antibody dilution and include appropriate blocking steps. |
| No Phospho-Akt Detection | Pathway not activated in your model. | Use a positive control (e.g., serum-stimulated cells) to confirm antibody functionality. |
| Unexpected Akt Localization | Disruption of native cellular architecture. | Verify that fixation time was not excessively long, which can cause artifacts. |
| Inconsistent Data | Biological variability or unstable reagents. | Ensure consistent treatment conditions and use fresh protease/phosphatase inhibitors. |
PF-AKT400 is a broadly selective, potent, and ATP-competitive inhibitor of the Akt protein kinase (PKBα), with an IC50 of 0.5 nM. It shows about 900-fold greater selectivity for PKBα over PKA (IC50=450 nM) [1] [2].
When a drug or compound like this compound is administered, it is metabolized into new compounds. These metabolites can sometimes:
Since specific data on this compound metabolites is not available, the following workflow outlines the standard process you would use to identify and characterize them. This proactive approach is the most reliable way to diagnose and troubleshoot metabolite-related issues.
The table below summarizes the core methodologies you would employ in the investigation workflow.
| Investigation Phase | Recommended Methodologies | Key Technical Considerations |
|---|---|---|
| Sample Preparation | Protein precipitation, liquid-liquid extraction, solid-phase extraction [3]. | Minimize sample processing to avoid metabolite loss; use untreated samples to reduce missing metabolites [3]. |
| Chromatographic Separation | Reversed-Phase HPLC/UHPLC, often with ion-pairing agents (e.g., tributylamine) [4]. | Good resolution is critical to separate metabolites from the parent drug and endogenous compounds; use small-particle columns (e.g., 2.5 µm) for efficiency [4] [3]. |
| Mass Spectrometric Analysis | High-Resolution Mass Spectrometry (HR-MS) like Orbitrap [4]. | Use full-scan MS (e.g., 85-800 m/z) for untargeted discovery; high resolution (e.g., 100,000) enables differentiation of metabolites with similar mass [4]. |
| Metabolite Identification | Use of radiolabeled (e.g., ¹⁴C) or stable isotope-labeled (e.g., ¹³C, ¹⁵N) parent compound [3]. | Radiolabels allow tracking and quantification; characteristic isotope patterns (e.g., Cl, Br) aid in detecting metabolite ions [3]. |
Q1: Why might I suspect metabolite interference in my assays with this compound? You might observe inconsistent or unexpectedly high levels of the parent compound in analytical runs, a lack of correlation between administered dose and biological effect, or unknown peaks in your chromatograms that could be obscuring your data.
Q2: I have limited experience with metabolite identification. Are there standardized methods I can use? Yes. Using commercial standardized kits can be advantageous. For example, the AbsoluteIDQ p400 HR kit provides a standardized assay for targeted metabolomics, covering a broad range of metabolites with detailed protocols for sample preparation, measurement, and data processing, which improves reproducibility [5] [6]. However, note that such kits are typically validated for specific matrices like plasma or serum and may require optimization for your experimental system [5].
Q3: What is the most important factor for successfully identifying unanticipated metabolites? The combination of effective chromatographic separation and high-resolution, full-scan mass spectrometry is crucial. This setup allows you to quantitatively measure known compounds while simultaneously screening for unknown ones based on accurate mass [4].
The table below summarizes key chemical properties and solubility data for PF-AKT400 from supplier documentation [1] [2].
| Property | Specification / Value |
|---|---|
| Molecular Formula | C₂₀H₂₂F₂N₆O [1] [2] |
| Molecular Weight | 400.43 g/mol [1] [2] |
| CAS Registry Number | 1004990-28-6 [1] [2] |
| Purity | ≥98.0% [1] [2] |
| Appearance | White to off-white solid [1] [2] |
| Solubility in DMSO | ≥100 mg/mL (249.73 mM) [1] [2] |
This compound is a potent and selective ATP-competitive inhibitor of Akt (PKB). Its biological activity profile is summarized in the table below [1] [2].
| Assay / Parameter | Value / Description |
|---|---|
| Primary Target | Akt (PKBα) [1] [2] |
| IC₅₀ (PKBα) | 0.5 nM [1] [2] |
| Counter-Target | PKA [1] [2] |
| IC₅₀ (PKA) | 450 nM [1] [2] |
| Selectivity (PKBα vs. PKA) | Approximately 900-fold [1] [2] |
| Cellular Activity (IC₅₀) | 0.31 µM (Inhibition of AKT1-mediated GSK3α phosphorylation in human U-87MG cells) [1] [2] |
This protocol outlines how to prepare stock solutions of this compound for in vitro assays, based on provided solubility data [1] [2].
Key Considerations:
Preparation Steps:
Problem: Precipitate Formation in Assay Buffer
Problem: Loss of Inhibitory Activity
The diagram below outlines the key steps in preparing and using this compound for a cell-based assay.
Since a universal assay buffer is not specified, you will need to optimize the buffer conditions for your specific experiment. Here are some guiding principles:
The following tables consolidate the primary quantitative data available for this compound, which should serve as a reference for your experimental design.
Table 1: Biochemical Inhibition Profile (IC₅₀) This table shows the concentration of this compound required to inhibit each kinase by 50% in enzymatic assays [1].
| Protein Kinase Target | IC₅₀ Value | Selectivity (vs. PKBα) |
|---|---|---|
| PKBα (Akt1) | 0.5 nM | - |
| PKA | 450 nM | 900-fold less selective |
Table 2: Cellular Activity and In Vivo Efficacy This table summarizes the compound's effects in cellular and animal models [1].
| Model/Parameter | Result / Value | Description |
|---|---|---|
| Cellular Model (U-87MG) | ||
| IC₅₀ | 0.31 µM (310 nM) | Inhibition of AKT1-mediated GSK3α phosphorylation after 1 hr [1]. |
| EC₅₀ (p-S6 reduction) | 110 nM | Concentration for half-maximal phospho-S6 reduction [1]. |
| EC₅₀ (Akt hyperphosphorylation) | 216 nM | Concentration for half-maximal Akt hyperphosphorylation [1]. |
| In Vivo Model (PC3 Xenograft) | ||
| Tumor Growth Inhibition (TGI) | 75% | Administered at 100 mg/kg, twice daily for 10 days [1]. |
| TGI (with Rapamycin) | 98% | Administered at 75 mg/kg (this compound) + 10 mg/kg Rapamycin [1]. |
Based on the literature, here are outlines of key experimental protocols used to generate the data for this compound.
Protocol 1: In Vitro Kinase Activity Assay (IC₅₀ Determination) This protocol is used to determine the biochemical potency (IC₅₀) of this compound against various kinases like Akt1 and PKA [1].
Protocol 2: Cellular Target Engagement (ELISA) This protocol measures the inhibition of Akt-mediated GSK3α phosphorylation in cells, as reported for U-87MG cells [1].
Protocol 3: In Vivo Efficacy Study (Xenograft Model) This protocol evaluates the anti-tumor efficacy of this compound in mouse models [1].
Issue 1: Lack of Cellular Potency Despite High Biochemical Potency
Issue 2: High Variability in Cellular ELISA or Western Blot Data
Issue 3: In Vivo Toxicity or Poor Tolerability in Mouse Models
The diagrams below illustrate the mechanism of this compound and a general experimental workflow for its evaluation.
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: For in vitro studies, DMSO is suitable. A 10 mM stock solution can be prepared and stored at -20°C to -80°C. For in vivo studies, a formulation like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used successfully [1].
Q2: How does this compound achieve its selectivity for Akt? A2: this compound is described as a potent and ATP-competitive Akt inhibitor. It shows 900-fold greater selectivity for PKBα (Akt1) over PKA, which is a common off-target for ATP-competitive inhibitors due to structural similarities in the kinase domain [1] [2].
Q3: What are the key pharmacodynamic (PD) markers to assess this compound activity in vivo? A3: Immunoblot analysis of tumor lysates can monitor:
PF-AKT400 is an Akt inhibitor. Akt is a central kinase in the PI3K-Akt signaling pathway, which is crucial for cell survival, growth, and proliferation [1]. This pathway is frequently overactivated in cancers, often due to mutations that inactivate the PTEN tumor suppressor, leading to increased Akt activity and contributing to therapy resistance [2] [3] [1].
Akt inhibitors are designed to block this pathway. The diagram below illustrates how this compound targets the active form of Akt.
Variation in this compound sensitivity between different cell lines is expected and stems from biological differences. The table below summarizes common issues and their solutions.
| Problem & Phenomenon | Underlying Cause | Recommended Solution |
|---|
| Low Sensitivity/Resistance High IC50; cell survival at expected inhibitory doses | • Upstream pathway activation (e.g., RTK overexpression) [4]. • PTEN loss [2]. • Compensatory pathways (e.g., Wnt/β-catenin, ROS/HIF-1α) [5]. • Feedback loops reactivating mTOR or RTKs [6]. | • Verify PTEN status via Western blot [2]. • Use combination therapy (e.g., with PI3K or MEK inhibitors) [7] [4]. • Test for HIF-1α upregulation [5]. | | Inconsistent Results High variability between replicates or assays. | • Inconsistent culture conditions (e.g., cell density, serum concentration) [4]. • Genetic drift in cell lines over time. • Assay endpoint choice (IC50 vs. AAC can give different insights) [8]. | • Standardize cell passage and plating protocols. • Perform regular cell line authentication. • Use GR metrics for more robust phenotyping [4]. • Use AAC for full dose-response assessment [8]. | | Lack of Expected Phenotype Akt phosphorylation is inhibited, but no cell death occurs. | • Cell-type specific response; cytostasis vs. cytotoxicity [4]. • Activation of parallel survival pathways independent of PI3K [1]. | • Measure additional apoptosis markers (e.g., Caspase-9 cleavage) [6]. • Conduct high-throughput transcript profiling (e.g., L1000) to identify adaptive resistance signatures [4]. |
This gold-standard method measures long-term cell survival and proliferation capacity after drug exposure [2].
(Number of colonies formed) / (Number of cells plated × Plating Efficiency) [2].Confirm that this compound is effectively inhibiting its target by measuring phospho-Akt levels [2].
Akt inhibition can impair DNA double-strand break repair, which can be quantified using this assay [2].
The table below summarizes key molecular and phenotypic factors that correlate with increased sensitivity or resistance to Akt inhibitors like this compound.
| Factor | Correlation with this compound Sensitivity | Evidence & Context |
|---|---|---|
| PTEN Status | Positive: PTEN loss/mutation strongly correlates with higher sensitivity [2]. | PTEN-deficient U251 glioblastoma cells showed radiosensitization upon PTEN restorationAkt Inhibition. |
| p-Akt (Ser473) Level | Positive: High basal p-Akt levels often predict greater sensitivity [2] [7]. | Ovarian cancer cells (SKOV3/DDP) with high p-Akt were sensitized to cisplatin by PI3K inhibitor PI-103 [7]. |
| HIF-1α Upregulation | Negative: Increased HIF-1α is linked to resistance against 5-FU, suggesting a potential resistance mechanism [5]. | In 5-FU-resistant colorectal cancer cells, HIF-1α upregulation via ROS/PI3K/Akt conferred resistance [5]. |
| Drug Sensitivity Metric | Varies: AAC and IC50 provide complementary information; AAC can be more stable [8]. | Machine learning models trained on AAC sometimes generalize better across datasets than those using IC50 [8]. |
| Cell Line Lineage | Critical: Sensitivity patterns differ significantly between cancer types and even subtypes [4]. | Transcriptional responses to PI3K/Akt inhibitors are highly cell-type specific, unlike responses to cell-cycle kinase inhibitors [4]. |
For researchers working with large panels of cell lines, computational methods can help predict sensitivity to this compound.
AT7867 is a potent, ATP-competitive small-molecule inhibitor that targets key components of the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancers [1].
Mechanism of Action and Signaling Pathway AT7867 primarily inhibits the kinases AKT and p70 S6 Kinase (p70S6K). The diagram below illustrates its role in the cellular signaling pathway and the consequent biological effects on tumor cells.
Quantitative Potency Data
The table below summarizes the half-maximal inhibitory concentration (IC50) values for AT7867, which represent the potency of the compound in inhibiting its target kinases.
| Target Kinase | Experimental System | Reported IC50 (nM) | Source/Reference |
|---|---|---|---|
| AKT1 | Cell-free assay | 32 nM | [1] [2] |
| AKT2 | Cell-free assay | 17 nM | [1] [2] |
| AKT3 | Cell-free assay | 47 nM | [1] [2] |
| p70 S6 Kinase | Cell-free assay | 85 nM | [1] [2] |
| PKA | Cell-free assay | 20 nM | [1] [2] |
Key Experimental Protocols for AT7867
The methodologies below are derived from the literature and provide a framework for assessing AKT inhibitor activity [1] [2].
In Vitro Kinase Assays (Cell-free)
Cellular Proliferation Assays
In Vivo Efficacy Studies
A significant challenge in creating a direct comparison is the lack of publicly available data for This compound. This compound is listed as an "other form" of AKT inhibitor VIII on a supplier website, but no specific potency data for this compound itself was found in the search results [3].
For context, AKT inhibitor VIII (the parent compound) is described as an allosteric inhibitor with a different mechanism of action compared to the ATP-competitive inhibitor AT7867. Its reported IC50 values are 58 nM (Akt1), 210 nM (Akt2), and 2119 nM (Akt3) [3]. However, it is unclear if this compound shares this profile.
The following table summarizes the key characteristics of GSK690693, a well-documented ATP-competitive pan-AKT inhibitor [1] [2] [3].
| Feature | Description and Data for GSK690693 |
|---|---|
| Inhibitor Class | ATP-competitive, pan-AKT inhibitor [2] [3] [4] |
| Selectivity | Potent inhibition of all three AKT isoforms (AKT1, AKT2, AKT3); limited specificity across the broader AGC kinase family [1] [2]. |
| Potency (IC₅₀) | AKT1: ~2 nM; AKT2: ~13 nM; AKT3: ~9 nM [5] [4]. |
| Mechanism & Binding | Binds to the active kinase conformation in the ATP-binding pocket. Crystal structure with AKT2 confirmed (PDB: 3D0E) [5]. |
| Cellular & In Vivo Effects | Decreases phosphorylation of downstream targets (GSK3β, PRAS40); induces apoptosis; inhibits tumor growth in xenograft models [1] [3] [5]. |
| Key Considerations | Paradoxically increases AKT phosphorylation at Thr308/Ser473; modest single-agent antitumor activity in some preclinical models [1] [2]. |
The experimental data on AKT inhibitors are typically generated through a combination of biochemical, cellular, and in vivo assays. Here are some standard protocols cited in the literature.
The diagram below illustrates the PI3K/AKT/mTOR pathway and the mechanism of action for different inhibitor classes, including ATP-competitive inhibitors like GSK690693.
This pathway shows how growth signals activate AKT. ATP-competitive inhibitors like GSK690693 bind directly to the active kinase, while allosteric inhibitors prevent AKT activation [2] [7] [4].
Since "PF-AKT400" is not mentioned in the scientific literature I searched, here are suggestions to find the information you need:
The table below summarizes key efficacy findings for Ipatasertib across various contexts.
| Aspect | Key Findings & Clinical Context |
|---|---|
| Mechanism of Action | Pan-AKT inhibitor; induces apoptosis via FoxO3a and NF-κB-mediated PUMA upregulation [1]. |
| Monotherapy Efficacy | Shows limited antitumor activity as a single agent [2]. Efficacy is greater in tumors with PI3K/AKT pathway alterations [3]. |
| Combination Efficacy (Prostate Cancer) | Combined with abiraterone in mCRPC, significantly prolongs rPFS vs. placebo, especially in PTEN-loss tumors [4] [5]. |
| Combination Efficacy (Breast Cancer) | TNBC: Combined with paclitaxel, improved PFS, particularly in tumors with PIK3CA/AKT1/PTEN alterations [6] [7]. ER+/HER2-: Combined with fulvestrant, demonstrated significant PFS benefit post-CDK4/6 inhibitor therapy [8]. | | Predictive Biomarkers | PIK3CA/AKT1/PTEN alterations are associated with better response [6] [5]. High baseline phosphorylated AKT (pAKT) levels are predictive of clinical benefit [6]. |
To support the findings summarized above, here is a detailed look at the key experimental data and methodologies.
The clinical benefit of Ipatasertib is most evident when combined with other agents.
A key study elucidated the mechanism by which Ipatasertib induces apoptosis in colon cancer cells [1]:
The following diagram illustrates this mechanism of action.
The table below consolidates the key biochemical and cellular data available for this compound from the search results [1] [2].
| Attribute | Details for this compound |
|---|---|
| Type & Selectivity | Broadly selective, potent, ATP-competitive Akt inhibitor [1]. |
| Primary Target (PKBα/Akt1) | IC₅₀ = 0.5 nM [1] [2]. |
| Selectivity (vs. PKA) | IC₅₀ = 450 nM; ~900-fold greater selectivity for PKBα than PKA [1] [2]. |
| Cellular Activity (p-GSK-3α in U87 cells) | IC₅₀ = 310 nM [1]. |
| In Vivo Efficacy (PC3 Xenograft) | 75% Tumor Growth Inhibition (TGI) at 100 mg/kg (oral, b.i.d., 10 days) [1]. |
| In Vivo Efficacy (Colo205 Xenograft) | 60% TGI at 150 mg/kg (oral, b.i.d., 10 days) [1]. |
| Combination Therapy (with Rapamycin in PC3 model) | 98% TGI at 75 mg/kg (this compound) + 10 mg/kg (Rapamycin) [1]. |
To ensure your guide provides methodological context, here are the experimental protocols associated with the data for this compound.
Kinase Assay (Biochemical IC₅₀) [1] [2]: A fluorescence polarization (IMAP) assay was used. A diluted compound in DMSO was mixed with a reaction buffer. This mixture was combined with a solution containing ATP and a fluorescent-labeled Crosstide peptide (Tamara-labeled GRPRTSSFAEG), followed by the addition of Akt1 protein (lacking the PH domain). After a 90-minute incubation, IMAP beads were added, and the plates were read. The IC₅₀ values represent the geometric mean of at least n=2 determinations.
Cellular Assay (p-GSK-3α in U87 cells) [1]: The cellular IC₅₀ for this compound was determined in human U87 glioblastoma cells by measuring the inhibition of AKT1-mediated GSK3alpha phosphorylation after 1 hour of treatment using an ELISA.
In Vivo Administration (Mouse Models) [1]: In studies using male SCID/Beige mice bearing subcutaneous PC3 prostate carcinoma xenografts, this compound was formulated in a 0.5% methylcellulose vehicle. The compound was administered orally to mice (3 per dose group) once tumors reached approximately 300 mm³ in size. Plasma and tumors were harvested over time for analysis.
The following diagram illustrates the core AKT signaling pathway, which is central to the mechanism of action for this compound and other similar inhibitors. Targeting this pathway modulates crucial cellular processes like survival, growth, and metabolism [3] [4].
Based on the search results, here is some broader context that may be useful for your guide:
The search results provide a solid foundation for profiling this compound but lack extensive head-to-head data against other inhibitors like MK-2206 or ipatasertib.
The PI3K/AKT pathway is frequently dysregulated in cancer, and specific genomic alterations within it can predict response to AKT inhibitors [1] [2]. The table below outlines the core biomarkers and their clinical significance.
| Biomarker | Functional Role in Pathway | Impact on Therapy Response |
|---|---|---|
| PIK3CA Mutations [3] [2] | Gain-of-function mutations in PI3K catalytic subunit; key oncogenic drivers [1]. | Predicts sensitivity to AKT inhibitors [2]. |
| AKT1 Mutations [3] | Gain-of-function mutations (e.g., E17K) in AKT itself [1]. | Predicts sensitivity to AKT inhibitors [2]. |
| PTEN Alterations [4] [1] | Loss-of-function of tumor suppressor; negative pathway regulator [4]. | Predicts sensitivity to AKT inhibitors [2]. |
| PI3K/AKT Hyperactivation [5] | Measured by phosphorylation status (e.g., pAKT-S473) [3]. | Associated with resistance to certain therapies (e.g., TTFields) [5]. |
For researchers, the clinical efficacy of established AKT inhibitors provides a critical benchmark. Recent meta-analyses of randomized clinical trials demonstrate their significant benefit in defined patient populations.
| Therapy Context | Patient Population | Reported Efficacy (HR for PFS) | Reported Efficacy (HR for OS) |
|---|---|---|---|
| AKT Inhibitor + Standard of Care [2] | Advanced/Metastatic Breast Cancer (all patients) | HR 0.68 (95% CI, 0.55-0.84) [2] | HR 0.78 (95% CI, 0.65-0.94) [2] |
| AKT Inhibitor + Standard of Care [2] | Advanced/Metastatic Breast Cancer (PIK3CA/AKT1/PTEN-altered) | HR 0.62 (95% CI, 0.52-0.75) [2] | HR 0.72 (95% CI, 0.56-0.92) [2] |
To generate data for a comparison guide, the following experimental methodologies are standard in the field for assessing AKT pathway activity and inhibitor efficacy.
Western Blot Analysis for AKT Phosphorylation
Cell Viability and Drug Interaction Assays
Luminex Multiplex Assay
The following diagrams illustrate the core AKT signaling pathway and a generalized experimental workflow for profiling an AKT inhibitor, which can serve as a template for your guide.
Since specific data on this compound is not available in the public literature I searched, here is a practical path forward for your comparison guide:
For PIK3CA-mutant, HR-positive, HER2-negative advanced breast cancer, the National Comprehensive Cancer Network (NCCN) lists two preferred, FDA-approved targeted therapies: alpelisib (a PI3K inhibitor) and capivasertib (an AKT inhibitor) [1]. The table below summarizes their key efficacy data and safety profiles from clinical trials.
| Inhibitor | Target | Combination Therapy | Key Efficacy Findings | Common Adverse Events |
|---|---|---|---|---|
| Alpelisib | PI3K (p110α specific) | Fulvestrant [1] [2] | Improved PFS and OS in PIK3CA-mutant advanced breast cancer [1]. | Hyperglycemia, gastrointestinal effects (nausea, vomiting, loss of appetite), alopecia [1]. |
| Capivasertib | AKT | Fulvestrant [1] | Improved PFS and OS in PIK3CA-mutant advanced breast cancer [1]. | Rash, hypertension, gastrointestinal effects (nausea, vomiting, loss of appetite) [1]. |
A network meta-analysis of various PI3K and AKT inhibitors confirmed that these agents provide a significant progression-free survival (PFS) benefit, though they are associated with a higher incidence of adverse events such as hyperglycemia and rash compared to standard treatments [3].
The PIK3CA gene codes for the p110α catalytic subunit of PI3K, a key protein in a signaling pathway that promotes cell growth, survival, and metabolism [4] [5].
The following diagram illustrates how PIK3CA mutations activate this crucial signaling pathway in cancer cells.
To evaluate the efficacy of a drug like PF-AKT400, researchers typically use a combination of methodologies. The table below outlines common protocols used in pivotal studies [6].
| Experimental Area | Key Protocol Details |
|---|
| Mutation Analysis | Method: PCR-based DNA sequencing of exons 9 and 20. Process: DNA extraction from formalin-fixed, paraffin-embedded (FFPE) tumor tissue or plasma ctDNA [6] [7]. | | In Vivo Efficacy | Model: Patient-derived xenografts (PDX) or PIK3CA-mutant cancer cell line xenografts in mice. Endpoint: Tumor volume measurement over time; calculation of tumor growth inhibition [2]. | | Clinical Trial Endpoints | Primary: Progression-Free Survival (PFS). Secondary: Overall Survival (OS), Objective Response Rate (ORR). Assessment: RECIST criteria (Response Evaluation Criteria in Solid Tumors) via CT/MRI scans [6]. | | Biomarker Analysis | Method: Immunoblotting or Reverse-Phase Protein Array (RPPA) to measure pathway protein (e.g., p-AKT, p-S6) levels in treated vs. control tumors [8]. |
The AKT1 E17K mutation is a well-characterized, activating hotspot mutation found in several cancers, with the highest incidence observed in breast cancer [1]. This mutation occurs in the pleckstrin homology (PH) domain of the AKT1 protein, leading to its pathological localization to the plasma membrane and constitutive activation independent of upstream signals [1]. This results in hyperactivation of the AKT signaling pathway, driving tumorigenesis.
The table below summarizes key characteristics of the AKT1 E17K mutation based on the analyses of over 600 breast cancer tumor samples [1]:
| Feature | Description |
|---|---|
| Prevalence in Breast Cancer | 6.3% (overall) [1] |
| Mutation Type | Single hotspot point mutation (c.G49A) causing a glutamic acid to lysine substitution at position 17 [1] |
| Biological Consequence | Constitutive activation of the AKT1 kinase, leading to increased phosphorylation of downstream molecules [1] |
| Association with Tumor Grade | Frequency lower in grade 3 (1.9%) vs. grade 1 (11.1%) or grade 2 (6.0%) disease [1] |
| Common Co-alterations | Often co-occurs with other driver gene mutations, but can also be the sole known driver [1] |
The PI3K/AKT/mTOR pathway is a crucial signaling axis that regulates cell survival, proliferation, and metabolism. It is one of the most frequently dysregulated pathways in human cancer [2]. The following diagram illustrates the core components of this pathway and the mechanism of action for AKT inhibitors like capivasertib.
The pathway is negatively regulated by PTEN, which dephosphorylates PIP3 back to PIP2 [2]. Genomic alterations in PIK3CA (activating), AKT1 (activating, e.g., E17K), and PTEN (inactivating) are common oncogenic drivers that lead to hyperactivation of this pathway [3].
While PF-AKT400 was not featured in the available data, strong clinical evidence supports targeting the AKT pathway. Capivasertib is an FDA-approved, potent pan-AKT inhibitor that effectively blocks the pathway [4].
The table below summarizes key efficacy data from a meta-analysis of randomized controlled trials for AKT inhibitors (primarily capivasertib and ipatasertib) in advanced breast cancer [4]:
| Population | Progression-Free Survival (PFS) Hazard Ratio (HR) | Overall Survival (OS) Hazard Ratio (HR) |
|---|---|---|
| All Patients | 0.68 (95% CI: 0.55-0.84; P<0.001) [4] | 0.75 (95% CI: 0.58-0.96; P=0.022) [4] |
| PIK3CA/AKT1/PTEN-Altered | 0.58 (95% CI: 0.41-0.81; P=0.001) [4] | 0.69 (95% CI: 0.49-0.98; P=0.040) [4] |
This data demonstrates that adding an AKT inhibitor to standard therapy significantly improves PFS and OS, with the greatest benefit observed in patients whose tumors harbor alterations in the pathway, such as the AKT1 E17K mutation [4].
For your comparison guide aimed at professionals, the following points are critical:
The table below outlines the core concepts of PTEN function and the consequent rationale for targeting AKT in PTEN-null cancers.
| Aspect | Description & Biological Role | Implication in PTEN-Null Cancers |
|---|---|---|
| PTEN Function | Lipid phosphatase; primary negative regulator of PI3K/AKT pathway [1] [2]. Converts PIP3 to PIP2 [2]. | Loss of PTEN function leads to uncontrolled PIP3 accumulation and constitutive AKT activation, driving tumorigenesis [1] [3]. |
| Mechanisms of PTEN Loss | Occurs via somatic/germline mutations, homozygous deletion, epigenetic silencing, or post-transcriptional regulation [1] [2]. | Results in aggressive tumor phenotypes, therapy resistance, and poor prognosis [1] [4]. |
| AKT Pathway Activation | PIP3 recruits AKT to plasma membrane, triggering its activation [2]. AKT regulates cell survival, proliferation, and metabolism [5]. | PTEN loss is a biomarker for activated PI3K/AKT pathway; however, AKT activation may not be uniform across all PTEN-null tumors [6] [4]. |
| Therapeutic Rationale | Inhibiting AKT directly targets the dependency created by PTEN loss, aiming to induce apoptosis and curb tumor growth [4]. | A key therapeutic strategy for PTEN-deficient cancers like breast, prostate, and endometrial cancers [2] [4]. |
To objectively compare the efficacy of AKT inhibitors like PF-AKT400, the following experimental approaches are standard in the field. You can use this framework to design your own comparison studies.
This methodology is used for initial high-throughput screening of compound efficacy and mechanism of action.
This powerful technique identifies genes that confer sensitivity or resistance to the drug, revealing its mechanism of action and potential combination strategies.
These studies evaluate the therapeutic potential and anti-tumor efficacy in a physiological context.
LSL-KrasG12D;PTENfl/fl [6].Understanding intrinsic and acquired resistance is crucial for developing effective treatments. The table below summarizes major resistance drivers and potential combination strategies identified in recent studies.
| Resistance Category | Molecular Driver | Experimental Evidence | Potential Combination Strategy |
|---|---|---|---|
| Reactivation of PI3K/AKT/mTOR | Loss of TSC1/TSC2 [4] | CRISPR screens in PTEN-null breast cancer cells; confers resistance to AKTi and PI3Kβi by reactivating mTORC1 [4]. | Combine with mTORC1 inhibitors (e.g., rapalogs). |
| Reactivation of PI3K/AKT/mTOR | Loss of INPPL1/SHIP2 or PIK3R2/p85β [4] | CRISPR screens; specific drivers of PI3Kβi resistance through AKT reactivation [4]. | Combine with dual PI3K/AKT inhibitors or alternative pathway blockers. |
| Anti-Apoptotic Survival | Upregulation of Mcl-1 [4] | Mcl-1 loss enhances apoptosis with AKTi; combination with Mcl-1 inhibitors effective in vitro and in vivo [4]. | Combine with Mcl-1 inhibitors (e.g., S63845). |
| Immune Evasion | PTEN loss creates immunosuppressive tumor microenvironment [3] | Associated with decreased T-cell infiltration and reduced efficacy of immune checkpoint blockade [3]. | Combine with PD-1/PD-L1 inhibitors. |
The following diagram synthesizes the core PI3K/AKT pathway, the consequence of PTEN loss, and the points of action for inhibitors and common resistance mechanisms.
To support your work, here is a summary of available information on commonly used Phospho-Akt antibodies, which could serve as a framework for when you have the specific data for PF-AKT400.
Table 1: Common Phospho-Akt Antibodies for Western Blotting
| Antibody Target | Catalog # / Clone | Supplier | Reactivity | Recommended WB Dilution | Key Feature / Note |
|---|---|---|---|---|---|
| Phospho-Akt (Ser473) | #9271 | Cell Signaling Technology | H, M, R, Hm, Mk, Dm, B, Dg [1] | 1:1000 [1] | Polyclonal; detects phosphorylation at Ser473 only [1]. |
| Phospho-Akt (Ser473) | 66444-1-IG (1C10B8) | Thermo Fisher (Proteintech) | H, M [2] | 1:1000-1:4000 [2] | Monoclonal; detects all Akt members phosphorylated at Ser473 [2]. |
| Phospho-Akt (Thr308) | #4056 | Cell Signaling Technology | H, M, R [3] | Information not specified in sources | Used in quantitative research on Akt activation [3]. |
| Phospho-Akt (Thr450) | #9267 | Cell Signaling Technology | H, M, R [4] | 1:1000 [4] | Detects phosphorylation at Thr450; associated with JNK pathway and ischemic injury [4]. |
Here are optimized methodologies for Western blotting you can cite in your guide. The core workflow is consistent, but key optimizations can significantly enhance results.
Table 2: Key Protocol Steps and Optimizations
| Protocol Step | Standard Approach | Optimized Approach | Rationale |
|---|---|---|---|
| Sample Preparation | Use RIPA lysis buffer with protease inhibitors [5]. | Include phosphatase inhibitors for phosphorylated proteins like Akt [5]. | Preserves the phosphorylation state of the target protein during lysis [5]. |
| Gel Electrophoresis | Traditional Tris-Glycine buffer, ~90 min [6]. | Use a modified running buffer (e.g., with HEPES) at 200V, completing in 35 min [6]. | Significantly reduces runtime without loss of resolution [6]. |
| Blocking | 5% non-fat milk in TBST for 60 min [7]. | Use PVP-40 blocking buffer for 10 min [6]. | Drastically shortens the blocking step; particularly useful for rapid protocols [6]. |
| Membrane Selection | 0.45 μm PVDF or Nitrocellulose [7]. | For proteins <25 kDa, use 0.22 μm PVDF [6]. | Prevents over-transfer and loss of small proteins through the membrane [6]. |
A general workflow for the experiment can be visualized as follows, incorporating these optimized steps where applicable:
To properly validate an Akt antibody, it's crucial to understand the pathway it interrogates. Akt is a central kinase activated by growth factors like insulin and EGF via the PI3K pathway [1] [3]. Its full activation requires phosphorylation at two key sites: Thr308 by PDK1 and Ser473 by the mTORC2 complex [1] [3].
However, a critical point for your validation guide is that phosphorylation at Ser473 and Thr308 does not always directly correlate with kinase activity, depending on the cellular stimulus [3]. The diagram below summarizes this activation pathway and a key validation consideration.
Since the specific data for "this compound" is unavailable, I suggest you:
The IHC process can be divided into two main phases: sample preparation and immunostaining. The following diagram outlines the key steps involved in a typical protocol for formalin-fixed, paraffin-embedded (FFPE) tissues.
The core workflow can be adapted based on the detection method. The table below compares the two primary techniques: chromogenic (DAB) and fluorescent detection [1] [2].
| Feature | Chromogenic IHC (DAB) | Fluorescent IHC (IF/IHC) |
|---|---|---|
| Detection Molecule | Enzyme (usually HRP) conjugated to secondary antibody | Fluorophore (e.g., Alexa Fluor) conjugated to secondary antibody |
| Signal Output | Permanent, insoluble colored precipitate | Fluorescent light emission at specific wavelengths |
| Microscopy | Standard bright-field microscope | Fluorescence or confocal microscope |
| Multiplexing | Difficult, limited to 1-2 targets | Excellent, allows for multiple target detection (multiplexing) |
| Background | Autofluorescence can be less problematic | Requires careful blocking to reduce tissue autofluorescence |
| Signal Permanence | Stable for years | Can be prone to photobleaching; requires anti-fade mounting media |
| Common Counterstain | Hematoxylin | DAPI |
| Key Steps | Endogenous peroxidase block [1] | Optional Triton X-100 for permeability [2] |
| Primary Antibody Incubation | 1 hour at room temperature [1] | Often overnight at 2-8°C [2] |
| Secondary Antibody Incubation | 30 minutes at room temperature [1] | 30-60 minutes at room temperature [2] |
For a laboratory setting, here is a more detailed breakdown of critical steps compiled from the sources.
| Protocol Step | Key Details & Purpose | Critical Parameters & Tips |
|---|---|---|
| Tissue Fixation | Preserves tissue architecture and antigenicity [1]. | Fixative: 4% Paraformaldehyde (PFA) or 10% Formalins. Time: 1 hour to overnight; avoid over-fixing (>24h) to prevent antigen masking [1] [2]. |
| Antigen Retrieval | Reverses formaldehyde-induced cross-links, "unmasking" antigens [1]. | Common Method: Heat-Induced Epitope Retrieval (HIER). Buffer: 10mM Citrate Buffer, pH 6.0. Conditions: 95-100°C for 10-20 minutes. Optimal time should be determined empirically [1]. |
| Blocking | Reduces non-specific binding of antibodies to tissue [1] [2]. | Buffer: 1-10% normal serum (from the same species as the secondary antibody) in PBS. Time: 30-60 minutes at room temperature. |
| Antibody Incubation | Binds specific primary and secondary antibodies to the target. | Primary Antibody: Diluted in buffer (e.g., 0.5% BSA in PBS). Incubation time and temperature (RT vs. 4°C overnight) must be optimized [1] [2]. Secondary Antibody: Species-specific, conjugated to enzyme (HRP) or fluorophore. Incubate 30-60 min at RT, protected from light if fluorescent [1] [2]. |
| Signal Detection | Generates a visible signal from the antibody-antigen complex. | DAB (Chromogenic): Prepare fresh; reaction time (<5 min) must be monitored closely to control intensity. DAB is a suspected carcinogen [1]. Fluorescent: Use anti-fade mounting medium to preserve signal [2]. |
Since data on PF-AKT400 is unavailable, you can establish your own evaluation framework using the protocols above:
The table below summarizes the core characteristics of this compound as a selective Akt inhibitor.
| Property | Description |
|---|---|
| Name | This compound (AKT protein kinase inhibitor) [1] [2] [3] |
| Biological Activity | Broadly selective, potent, ATP-competitive inhibitor of Akt (PKB). Shows 900-fold selectivity for PKBα (IC₅₀ = 0.5 nM) over PKA (IC₅₀ = 450 nM) [1] [2] [3]. |
| Molecular Weight | 400.43 g/mol [1] [2] [3] |
| CAS Number | 1004990-28-6 [1] [2] [3] |
| Chemical Formula | C₂₀H₂₂F₂N₆O [1] [2] [3] |
| Solubility | Soluble in DMSO (≥ 90 mg/mL) [1] [3]. |
While specific IF protocols for this compound are unavailable, established validation methodologies for IF and multiplex IF from authoritative sources provide a framework for how you could validate it in an experimental setting [4] [5].
The following diagram outlines the key stages in developing and validating a multiplex immunofluorescence panel:
Given the lack of direct data, here are suggestions for compiling the information needed for a comprehensive comparison guide:
PF-AKT400 is a potent, ATP-competitive inhibitor of the AKT kinase (also known as Protein Kinase B). The table below summarizes the available quantitative data on its activity.
| Target | IC₅₀ (Enzyme) | Cellular IC₅₀ (p-GSK3α in U-87MG cells) | Reported Selectivity (vs. PKA) |
|---|---|---|---|
| PKBα/AKT1 | 0.5 nM [1] | 0.31 µM [1] | 900-fold greater selectivity for PKBα than PKA [1] |
| PKA | 450 nM [1] | - | - |
The key findings on this compound's selectivity and cellular activity are supported by the following experimental evidence:
To understand how this compound works, it is helpful to see its role in the broader AKT signaling pathway. The diagram below illustrates the canonical pathway and the point of inhibition.
As the diagram shows, this compound acts as an ATP-competitive inhibitor, meaning it binds to the active site of the already-activated AKT kinase, blocking its ability to phosphorylate downstream targets [1].
To understand how PF-AKT400 works, it's helpful to first look at the pathway it inhibits. The diagram below illustrates the core PI3K/Akt signaling cascade [1].
This pathway is critically involved in regulating cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in various human diseases, including cancer, making it a major therapeutic target [1].
This compound is characterized as a broadly selective, potent, and ATP-competitive inhibitor of Akt [2] [3]. The core quantitative data available from the search results is its selectivity profile, summarized in the table below.
| Attribute | Value / Description |
|---|---|
| Primary Target | Akt (PKBα) |
| IC₅₀ for PKBα (Akt1) | 0.5 nM [2] [3] |
| Selectivity Comparison | 900-fold greater selectivity for PKBα over PKA [2] [3] |
| IC₅₀ for PKA | 450 nM [2] [3] |
| Molecular Formula | C₂₀H₂₂F₂N₆O [2] [3] |
| Molecular Weight | 400.43 g/mol [2] [3] |
| Mechanism | ATP-competitive inhibitor [2] [3] |
The table below summarizes the core information available for this compound.
| Property | Description |
|---|---|
| Name | This compound (also known as AKT protein kinase inhibitor) [1] [2] [3] |
| Catalog Number | T5508 (TargetMol); M27611 (AbMole) [2] [3] |
| CAS Number | 1004990-28-6 [1] [2] [3] |
| Molecular Formula | C₂₀H₂₂F₂N₆O [1] [2] [3] |
| Molecular Weight | 400.43 g/mol [1] [2] [3] |
| Mechanism of Action | Broadly selective, potent, ATP-competitive Akt inhibitor [2] [3] |
| Reported IC₅₀ | PKBα (Akt1): 0.5 nM; PKA: 450 nM (900-fold selectivity) [1] [2] [3] |
| Solubility | ≥ 90 mg/mL in DMSO ( ~224.76 mM) [2] [3] |
| Storage | Solid: -20°C for 3 years; in solvent: -80°C for 6 months [3] |
It's important to note that the search results lack detailed cellular efficacy data, such as half-maximal growth inhibitory concentration (GI₅₀) in specific cell lines, effects on cell proliferation, or induction of apoptosis. The available IC₅₀ value of 0.5 nM is from biochemical assays against purified PKBα (Akt1) and does not represent cellular potency [2] [3].
No direct comparison data with other Akt inhibitors (like MK-2206, Ipatasertib, etc.) was found in the search results, making an objective performance guide impossible at this time.
While specific protocols for this compound are not provided, research on Akt inhibitors commonly involves the following methodologies to verify cellular efficacy, which you can consider for your own investigations:
The diagram below illustrates the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, and the points where this compound and other common inhibitors act.
This pathway is critically involved in promoting cell survival, growth, and therapy resistance [4] [5]. Akt activation can phosphorylate pro-apoptotic proteins like Bax, switching its function from promoting to inhibiting cell death, which is a key mechanism of chemotherapy resistance [7]. Inhibiting this pathway is a validated strategy to sensitize cancer cells to treatment [4] [6].